Product packaging for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine(Cat. No.:CAS No. 42869-47-6)

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No.: B1271578
CAS No.: 42869-47-6
M. Wt: 212.05 g/mol
InChI Key: UQGVKOABQVMENO-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 42869-47-6) is a high-purity chemical intermediate serving as a critical synthon in medicinal chemistry and drug discovery research. This compound, with molecular formula C 7 H 6 BrN 3 and molecular weight 212.05 g/mol, belongs to the imidazo[4,5-b]pyridine class, which are recognized as structural analogues of purines . This structural characteristic underpins its significant research value in developing novel therapeutic agents. Researchers primarily utilize this brominated heterocycle as a key building block for the synthesis of more complex molecules through various coupling reactions and further functionalization . The imidazo[4,5-b]pyridine scaffold is extensively investigated for its diverse pharmacological activities, which include potential antimicrobial , anticancer , antiviral , and antituberculostatic properties . Recent studies highlight its role in creating derivatives that demonstrate promising activity against Gram-positive bacteria like Bacillus cereus . The compound's mechanism of action in research settings often involves interaction with biological receptors; related structures have been evaluated as antagonists for angiotensin-II and platelet-activating factor (PAF) . This product is offered For Research Use Only (RUO) . It is strictly intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet and adhere to all safe laboratory handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrN3 B1271578 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 42869-47-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGVKOABQVMENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365715
Record name 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42869-47-6
Record name 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS 42869-47-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical characteristics, synthesis protocols, and explores its potential as a scaffold for the development of novel therapeutic agents.

Core Properties and Data

This compound is a solid, bromine-containing heterocyclic compound. Its core structure, an imidazo[4,5-b]pyridine ring system, is analogous to purine bases, making it a privileged scaffold for interacting with various biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 42869-47-6
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Solid
Melting Point 278-295 °C
Boiling Point 393.6 °C at 760 mmHg (Predicted)N/A
Purity ≥97% (Typical)
Storage Temperature 2-8°C
Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of the compound. While specific spectra are often proprietary to commercial suppliers, typical analytical techniques and expected spectral features are described.

Technique Description
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a characteristic singlet for the methyl group. The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.
¹³C NMR The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule, with the chemical shifts indicating their electronic environment.
Mass Spectrometry Mass spectrometry will confirm the molecular weight of the compound, with the isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) being a key diagnostic feature.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclocondensation of a substituted diaminopyridine with a carboxylic acid or its derivative. A general and widely applicable method is the reaction of 5-bromo-2,3-diaminopyridine with acetic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of imidazo[4,5-b]pyridine derivatives.[1]

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Glacial Acetic Acid

  • Ethanol

  • Activated Charcoal (optional)

Procedure:

  • A mixture of 5-bromo-2,3-diaminopyridine (1 equivalent) and an excess of glacial acetic acid is heated at reflux for several hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess acetic acid is removed under reduced pressure.

  • The residue is then neutralized with a suitable base, such as sodium bicarbonate solution, which results in the precipitation of the crude product.

  • The crude solid is collected by vacuum filtration and washed with cold water.

  • For purification, the crude product is recrystallized from a suitable solvent, such as ethanol. If the solution is colored, activated charcoal can be used to decolorize it.

  • The purified crystals of this compound are collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Work-up cluster_purification Purification cluster_product Final Product Reactant1 5-Bromo-2,3-diaminopyridine Process1 Reflux Reactant1->Process1 Reactant2 Acetic Acid Reactant2->Process1 Process2 Neutralization Process1->Process2 Process3 Filtration Process2->Process3 Purification1 Recrystallization Process3->Purification1 Product 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine Purification1->Product KinaseInhibition cluster_compound Inhibitor cluster_pathway Signaling Pathway Compound Imidazo[4,5-b]pyridine Derivative Kinase Protein Kinase (e.g., Aurora, CDK9) Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation CellCycle Cell Cycle Progression PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate PhosphoSubstrate->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

References

Physicochemical properties of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound this compound. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Introduction

This compound is a brominated derivative of the imidazo[4,5-b]pyridine scaffold. This core structure is a bioisostere of purine, which allows it to interact with a wide range of biological targets, making its derivatives promising candidates for drug discovery. The imidazo[4,5-b]pyridine nucleus is a key feature in numerous compounds investigated for their potential therapeutic applications, including antiviral, antimitotic, and anticancer activities. This guide summarizes the known physicochemical data, details experimental protocols for its synthesis and characterization, and outlines a workflow for biological evaluation.

It is important to note that 6-Bromo-2-methyl-imidazo[4,5-b]pyridine can exist in different tautomeric forms, most commonly the 1H, 3H, and 4H tautomers.[1] This guide focuses on the compound generally identified by CAS number 42869-47-6.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is crucial for its handling, formulation, and interpretation of biological activity.

Core Properties

A compilation of the key quantitative and qualitative properties is presented in Table 1.

PropertyValueSource(s)
Appearance White to Off-White Solid[2]
Melting Point 278-295 °C[1]
Molecular Formula C₇H₆BrN₃[1][3]
Molecular Weight 212.05 g/mol [1]
Solubility Slightly soluble in Chloroform and Methanol (data for a related compound)[2]
Predicted XlogP 1.8[3]
pKa Data not readily available in cited literature.
Storage 2-8°C, under inert atmosphere[1][2]
Chemical Identifiers

For unambiguous identification, a list of standard chemical identifiers is provided in Table 2.

Identifier TypeValueSource(s)
CAS Number 42869-47-6[1]
Synonyms 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, 6-Bromo-2-methyl-4H-imidazo[4,5-b]pyridine[1]
InChI 1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)[1][3]
InChIKey UQGVKOABQVMENO-UHFFFAOYSA-N[1][3]
SMILES Cc1nc2ncc(Br)cc2[nH]1[1][3]
PubChem Substance ID 329767230[1]
MDL Number MFCD08669469[1]

Experimental Protocols

The following sections detail methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Cyclocondensation

A common and effective method for synthesizing the title compound involves the cyclocondensation of a substituted diaminopyridine with a suitable reagent. The following protocol is based on a documented procedure.[4]

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of 5-bromopyridine-2,3-diamine (1.0 equivalent) in ethanol, add dehydroacetic acid (1.0 equivalent).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

  • Dry the purified product, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine, under vacuum. A yield of 68% has been reported for this method.[4]

The logical workflow for this synthesis and purification process is illustrated below.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Dissolve 5-bromopyridine-2,3-diamine and dehydroacetic acid in Ethanol B 2. Heat mixture to reflux A->B C 3. Monitor reaction via TLC B->C D 4. Cool mixture to precipitate product C->D Reaction Complete E 5. Collect solid by vacuum filtration D->E F 6. Wash solid with cold Ethanol E->F G 7. Dry final product under vacuum F->G H Pure 6-Bromo-2-methyl- 1H-imidazo[4,5-b]pyridine G->H Yields G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (for promising leads) A Virtual Screening & Drug-Likeness Prediction (e.g., Lipinski's Rule of Five) B Toxicity Prediction (e.g., ProTox) A->B C Primary Screening: Antiproliferative, Antimicrobial, Antiviral Assays B->C Candidate Selection D Determine IC₅₀ / MIC values for active compounds C->D E Secondary Assays: Target-specific kinase inhibition, mechanism of action studies D->E F Pharmacokinetic (PK) Studies: Absorption, Distribution, Metabolism, Excretion E->F Lead Compound Identification G Efficacy in Animal Models F->G H H G->H Preclinical Candidate

References

An In-depth Technical Guide to 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: Structural Analogs and Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine, its structural analogs, and derivatives, with a focus on their synthesis, biological activities as kinase inhibitors, and the experimental protocols used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a significant class of therapeutic agents.[3] Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against several key kinases, including p38 MAP kinase, Transforming Growth Factor-β (TGF-β) type I receptor (ALK5), Aurora kinases, and Cyclin-Dependent Kinase 9 (CDK9).[4][5][6][7]

This guide will delve into the synthesis of these compounds, present their biological activities in a structured format, provide detailed experimental protocols for their synthesis and evaluation, and visualize the key signaling pathways and experimental workflows.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common method involves the condensation of a substituted diaminopyridine with a carboxylic acid or its derivative.[8] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[1]

General Synthetic Scheme

A general synthetic approach to 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridines is outlined below:

G A 5-Bromopyridine-2,3-diamine C 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine A->C B Substituted Aldehyde (R-CHO) B->C

Caption: General reaction scheme for the synthesis of 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridines [1]

This protocol describes the synthesis of 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines via condensation of 5-bromopyridine-2,3-diamine with various substituted aldehydes.

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Substituted aldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde, 4-cyanobenzaldehyde)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and the substituted aldehyde (1 mmol) in ethanol (10 mL) is prepared.

  • The reaction mixture is refluxed for 3-12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to yield the pure 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivative.

Protocol 2: N-Alkylation of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridines [9]

This protocol details the N-alkylation of the imidazo[4,5-b]pyridine core.

Materials:

  • 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridine (e.g., compound from Protocol 1)

  • Alkyl halide (e.g., allyl bromide, propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of the 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in DMF (40 mL), the alkyl halide (2 mmol) is added in small portions.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: hexane/dichloromethane, 80/20) to afford the N-alkylated product.

Biological Activity as Kinase Inhibitors

Derivatives of this compound have shown significant inhibitory activity against a range of protein kinases implicated in cancer and inflammation. The following tables summarize the in vitro inhibitory activities of selected compounds.

p38 MAP Kinase Inhibition

p38 Mitogen-Activated Protein (MAP) kinases are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for inflammatory diseases.[10]

Compoundp38α IC₅₀ (nM)Cellular Assay (TNF-α inhibition) IC₅₀ (nM)Reference
SB203580 500 (THP-1 cells)-[11]
Imidazo[4,5-b]pyridin-2-one Derivative 21 9.646 (THP-1 cells)[5]
Imidazo[4,5-b]pyridin-2-one Derivative 25 Potent (exact value not specified)Superior to derivative 1 (exact value not specified)[12]
TGF-β Receptor (ALK5) Inhibition

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in cell growth, differentiation, and extracellular matrix production.[7] Its dysregulation is implicated in fibrosis and cancer. ALK5 is the type I receptor for TGF-β.

CompoundALK5 IC₅₀ (nM)Cellular Assay IC₅₀ (µM)Reference
GW6604 140 (autophosphorylation)0.5 (PAI-1 transcription)[13]
SD-208 Specific inhibitor (IC50 not specified)-[14]
J-1149 (Imidazole-based) Inhibitory activity (IC50 not specified)Attenuates HSC activation[2]
Aurora Kinase Inhibition

Aurora kinases are essential for cell division, and their overexpression is common in many cancers.[6]

CompoundAurora-A IC₅₀ (µM)Aurora-B IC₅₀ (µM)Aurora-C IC₅₀ (µM)Reference
Compound 31 0.0420.1980.227[]
CCT137690 (51) 0.0150.0250.019[6]
Compound 28c 0.16 (cellular p-T288)76.84 (cellular p-HH3)-[16]
CDK9 Inhibition

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription and a target in cancer therapy.[7]

CompoundCDK9 IC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Compound I 0.63-1.32 (range for active compounds)MCF-7Significant activity[7]
Compound IX -HCT116Significant activity[7]
Sorafenib (Reference) 0.76--[7]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) Receptor Receptor Stress->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->p38 Response Inflammatory Response Apoptosis, Cell Cycle Arrest Substrates->Response

Caption: The p38 MAPK signaling pathway and the point of inhibition by imidazo[4,5-b]pyridine derivatives.

tgf_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->TBRI pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, ECM Production) SMAD_complex->Transcription kinase_inhibitor_workflow A Target Identification & Validation B High-Throughput Screening (HTS) A->B C Hit-to-Lead Optimization B->C D In Vitro Profiling (Potency, Selectivity) C->D E In Vivo Efficacy & PK/PD Studies D->E F Preclinical Development E->F

References

Spectroscopic Characterization of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS No. 42869-47-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data from analogous compounds and predictive models to offer a comprehensive spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide leverages established spectroscopic principles and data from closely related structures to provide a robust and scientifically grounded interpretation.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, often considered a bioisostere of purine.[1] This structural similarity allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom at the 6-position and a methyl group at the 2-position creates this compound, a molecule with potential for further functionalization in drug discovery programs. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related compounds during synthesis and screening.

Molecular Structure and Tautomerism

6-Bromo-2-methyl-imidazo[4,5-b]pyridine can exist in different tautomeric forms, primarily the 1H and 3H forms, due to the migration of the proton on the imidazole ring. This guide focuses on the 3H tautomer as specified, though it is crucial to recognize that an equilibrium between tautomers may exist in solution, which can influence spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would feature three distinct signals: a singlet for the methyl protons and two doublets for the aromatic protons on the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.50Singlet3HC2-CH₃
~ 8.30Doublet (d)1HH-5
~ 8.45Doublet (d)1HH-7

Interpretation:

  • C2-CH₃ ( ~2.50 ppm): The methyl group at the 2-position is expected to appear as a sharp singlet in the upfield region, typical for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.

  • Aromatic Protons (H-5 and H-7, ~8.30-8.45 ppm): The two protons on the pyridine ring, H-5 and H-7, form an AX spin system. They are expected to resonate at downfield chemical shifts due to the deshielding effect of the aromatic ring system. They will appear as doublets with a small coupling constant (J), characteristic of a meta-coupling in a pyridine ring. The proton H-7 is likely to be slightly more deshielded (further downfield) due to its proximity to the electronegative nitrogen atom at position 4. In similar 6-bromo-2-aryl-3H-imidazo[4,5-b]pyridines, these protons appear as singlets around 8.55 ppm and 9.16 ppm, suggesting that in the methyl-substituted compound, they might appear as distinct, coupled doublets.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 15.0C2-CH₃Typical range for a methyl group on an imidazole ring.
~ 114.0C6Carbon bearing the bromine atom; significant shielding.
~ 120.0C5Aromatic CH group.
~ 132.0C7Aromatic CH group, deshielded by adjacent nitrogen.
~ 144.0C7aQuaternary carbon at the ring junction.
~ 150.0C3aQuaternary carbon at the ring junction.
~ 155.0C2Carbon of the imidazole ring attached to the methyl group.

Interpretation:

The chemical shifts are estimated based on the analysis of related imidazo[4,5-b]pyridine derivatives.[3][4] The carbon atom attached to the bromine (C6) is expected to be found around 114 ppm. The two aromatic CH carbons (C5 and C7) will be in the typical aromatic region, while the quaternary carbons at the ring junctions (C3a and C7a) will appear further downfield. The C2 carbon, being part of the imidazole ring and adjacent to two nitrogen atoms, is expected to be the most deshielded among the sp² carbons of the core structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (CH₃)
~ 1640Medium-StrongC=N stretching (imidazole ring)
~ 1580Medium-StrongC=C stretching (pyridine ring)
1450 - 1400MediumAromatic ring skeletal vibrations
~ 1050StrongC-Br stretching

Interpretation:

The spectrum will be dominated by peaks corresponding to the heteroaromatic system. The N-H stretching band, typically broad and found around 3200-3400 cm⁻¹, is expected for the 3H tautomer. Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the fused ring system are expected in the 1640-1400 cm⁻¹ region.[4] A strong absorption around 1050 cm⁻¹ would be characteristic of the C-Br bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₇H₆BrN₃, with a monoisotopic mass of approximately 210.97 g/mol .[5]

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 211 and 213, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

  • Key Fragmentation Pathways: The fragmentation of the imidazo[4,5-b]pyridine core is expected to proceed through several key pathways. A common fragmentation for N-heterocycles is the loss of HCN (27 Da). Loss of the methyl radical (CH₃, 15 Da) is also a plausible initial fragmentation step.

Proposed Fragmentation Pathway:

The diagram below illustrates a potential fragmentation pathway for the molecular ion of this compound.

G M [C₇H₆BrN₃]⁺˙ m/z 211/213 F1 [C₆H₃BrN₃]⁺˙ m/z 196/198 M->F1 - •CH₃ F2 [C₇H₅BrN₂]⁺ m/z 196/198 M->F2 - HCN F3 [C₅H₃BrN₂]⁺ m/z 170/172 F2->F3 - C₂H₂

Caption: Proposed ESI-MS fragmentation pathway.

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of the title compound typically involves the condensation of 5-bromo-2,3-diaminopyridine with acetic acid or a derivative thereof. A general procedure is outlined below.[4]

Experimental Workflow:

G Reactants 5-Bromo-2,3-diaminopyridine + Acetic Anhydride Reflux Heat under reflux (e.g., in Acetic Acid) Reactants->Reflux Workup Cool, neutralize with base (e.g., NH₄OH) Reflux->Workup Isolation Filter and wash precipitate Workup->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Product This compound Purification->Product

Caption: General synthetic workflow diagram.

Protocol:

  • A mixture of 5-bromo-2,3-diaminopyridine (1.0 eq) and acetic anhydride (1.2 eq) in glacial acetic acid is heated under reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water.

  • The acidic solution is neutralized by the careful addition of a base, such as ammonium hydroxide, until a precipitate forms.

  • The solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer.

  • Samples should be dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

  • IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry:

  • Mass spectra can be acquired using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This information is critical for any researcher working with this compound, enabling confident structural verification and purity assessment in the absence of directly published experimental spectra. The provided synthetic and analytical protocols offer a practical framework for the preparation and characterization of this important heterocyclic building block.

References

Commercial Availability and Synthetic Guide for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine stands as a valuable heterocyclic building block. Its structural similarity to endogenous purines makes it a privileged scaffold in the discovery of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, a detailed experimental protocol for its synthesis, and a look into the biological pathways it may influence.

Commercial Suppliers and Physical Properties

This compound is readily available from several commercial suppliers, ensuring a consistent source for research and development activities. The compound, identified by CAS Number 42869-47-6, is typically supplied as a solid with a purity of 97% or higher. Key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 42869-47-6[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Appearance Solid[1]
Melting Point 278-295 °C[1]
Purity ≥97%[1]
Storage Temperature 2-8°C[1]

Major Suppliers:

  • Sigma-Aldrich[1]

  • BLDpharm

  • Focus Synthesis LLC[2]

  • SynQuest Laboratories, Inc.[2]

  • Suzhou ChonTech PharmaChem Technology Co., Limited[2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the cyclocondensation of a diaminopyridine precursor with an appropriate carboxylic acid or its derivative. The following protocol is a generalized yet detailed procedure based on established synthetic routes for imidazo[4,5-b]pyridines.

Reaction Scheme:

G reactant1 5-Bromo-2,3-diaminopyridine reaction_center reactant1->reaction_center reactant2 Acetic Acid reactant2->reaction_center product 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine reagents Polyphosphoric Acid (PPA) Heat reagents->reaction_center reaction_center->product Cyclocondensation

Synthetic route to this compound.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

  • 10% Aqueous Sodium Hydroxide Solution

  • Deionized Water

  • Ethanol

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of 5-bromo-2,3-diaminopyridine (1 equivalent) and polyphosphoric acid (PPA) is prepared.

  • Addition of Reagent: Glacial acetic acid (1.1 equivalents) is carefully added to the stirred mixture.

  • Cyclization: The reaction mixture is heated to 130-140°C and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

  • Neutralization: The acidic solution is neutralized by the slow addition of a 10% aqueous sodium hydroxide solution until a pH of 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.

  • Precipitation and Filtration: The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Washing: The collected solid is washed with cold deionized water to remove any inorganic impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

  • Drying: The purified crystals of this compound are dried under vacuum.

Biological Context: A Potential Kinase Inhibitor

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of the imidazo[4,5-b]pyridine core have been shown to inhibit various kinases, including those involved in cell cycle progression and angiogenesis.[3][4]

While the specific biological targets of this compound are not extensively documented in publicly available literature, its structural features suggest it could act as a scaffold for the development of inhibitors targeting the ATP-binding pocket of various kinases.

The following diagram illustrates a generalized kinase signaling pathway that is often targeted by small molecule inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A (e.g., PI3K) Receptor->Kinase1 Activation Kinase2 Kinase B (e.g., Akt) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C (e.g., mTOR) Kinase2->Kinase3 Phosphorylation Transcription Gene Transcription Kinase3->Transcription Inhibitor 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine (Potential Inhibitor) Inhibitor->Kinase1 Inhibition CellularResponse Cell Proliferation, Survival, etc. Transcription->CellularResponse Ligand Growth Factor Ligand->Receptor

Generalized kinase signaling pathway potentially targeted by imidazo[4,5-b]pyridine derivatives.

This whitepaper provides a foundational guide for researchers working with this compound. The commercial availability of this compound, coupled with a straightforward synthetic protocol, facilitates its use as a versatile intermediate in the design and synthesis of novel bioactive molecules. Its potential as a kinase inhibitor scaffold underscores its importance in the ongoing quest for new therapeutic agents.

References

Safety and Handling of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail crucial safety protocols, physical and chemical properties, experimental procedures, and logical workflows for its synthesis and characterization.

Hazard Identification and Safety Precautions

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment are mandatory.[1][2]

  • Hand Protection: Handle with impervious gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact.[1][4]

  • Body Protection: Wear protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][4]

General Handling and Storage:

  • Avoid contact with skin and eyes.[1][4]

  • Avoid formation of dust and aerosols.[1][5]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands thoroughly after handling.[1][4]

  • Keep container tightly closed in a dry and well-ventilated place.[1][2]

  • Store away from incompatible materials and foodstuff containers.[4]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound and a related compound.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[6]
Molecular Weight 212.05 g/mol Calculated
Appearance Solid[7]
Crystal System (for a derivative) Triclinic[8]

Experimental Protocols

Synthesis of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine

A common synthetic route involves the condensation of 5-bromopyridine-2,3-diamine with appropriate reagents.[6][9]

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Dehydroacetic acid (or other appropriate acetylating agent)

  • Ethanol

Procedure:

  • Dissolve 5-bromopyridine-2,3-diamine (1.6 mmol) in ethanol.

  • Add dehydroacetic acid (1.6 mmol) to the solution.

  • The reaction mixture is then processed to isolate the desired product.[6] Further purification may be achieved by crystallization.

Alkylation of the Imidazo[4,5-b]pyridine Core

The nitrogen atoms of the imidazole and pyridine rings can be alkylated using alkyl halides in the presence of a base and a phase transfer catalyst.[10]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide)

  • Potassium carbonate (base)

  • Tetra-n-butylammonium bromide (phase transfer catalyst)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound in DMF, add potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide.

  • Add the alkyl halide and stir the mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the salts and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.[8][11]

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its derivatives.

Synthesis_Workflow Start Starting Materials (5-Bromopyridine-2,3-diamine) Reaction Condensation Reaction Start->Reaction Reagents Purification Purification (Crystallization) Reaction->Purification Crude Product Product 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine Purification->Product Characterization Characterization (NMR, X-Ray) Product->Characterization

Caption: General workflow for the synthesis and characterization of the core compound.

Alkylation_Workflow Core 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine Alkylation Alkylation Reaction Core->Alkylation Alkyl Halide, Base Workup Aqueous Workup & Extraction Alkylation->Workup Reaction Mixture Chromatography Column Chromatography Workup->Chromatography Crude Extract Derivative N-Alkylated Derivative Chromatography->Derivative Analysis Structural Analysis (NMR, MS) Derivative->Analysis

Caption: Workflow for the N-alkylation of the imidazo[4,5-b]pyridine core.

Biological Activity

Derivatives of this compound have been investigated for a range of biological activities. Studies have shown that certain substituted imidazo[4,5-b]pyridines exhibit:

  • Antiproliferative effects against various human cancer cell lines.[12]

  • Antibacterial activity , with some derivatives showing moderate activity against E. coli.[12]

  • Antiviral activity , with some compounds demonstrating moderate activity against the respiratory syncytial virus (RSV).[12]

These findings underscore the potential of this scaffold in the development of new therapeutic agents. Further research into the specific mechanisms of action and signaling pathways involved is warranted.

References

Initial Biological Screening of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of the heterocyclic compound 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine and its closely related derivatives. This document outlines its potential as a scaffold in drug discovery, focusing on its anticancer and antimicrobial activities. Detailed experimental protocols, quantitative data from various studies, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate further research and development.

Introduction

This compound belongs to the imidazopyridine class of heterocyclic compounds, which are analogs of purines. This structural similarity has prompted extensive investigation into their biological activities, revealing a wide range of pharmacological properties. The presence of a bromine atom at the 6-position and a methyl group at the 2-position of the imidazopyridine core influences the molecule's electronic and steric properties, which can significantly impact its interaction with biological targets. This guide focuses on the preliminary in vitro biological evaluation of this compound and its derivatives, highlighting their potential as leads in anticancer and antimicrobial drug discovery programs.

Anticancer Activity

Derivatives of the 6-Bromo-3H-imidazo[4,5-b]pyridine scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key cellular processes such as cell cycle regulation and microtubule dynamics.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives against selected cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound ID2-SubstituentCancer Cell LineIC50 (µM)Reference
3h 4-FluorophenylMCF-7 (Breast)Not specified, prominent activity[1]
3h 4-FluorophenylBT-474 (Breast)Not specified, prominent activity[1]
3j 4-NitrophenylMCF-7 (Breast)Not specified, prominent activity[1]
3j 4-NitrophenylBT-474 (Breast)Not specified, prominent activity[1]
Derivative I Not SpecifiedMCF-7 (Breast)< 1 (Significant)[2]
Derivative IX Not SpecifiedMCF-7 (Breast)0.85[3]
Derivative VIII Not SpecifiedMCF-7 (Breast)0.92[3]
Derivative I Not SpecifiedHCT116 (Colon)< 1 (Remarkable)[2]
Derivative IX Not SpecifiedHCT116 (Colon)1.05[3]
Derivative VIII Not SpecifiedHCT116 (Colon)1.12[3]

Note: The specific IC50 values for compounds 3h and 3j were described as "prominent" in the source material, indicating significant activity without specifying the exact concentration.

Mechanism of Action: CDK9 Inhibition and Disruption of Microtubule Assembly

Studies have indicated that a key mechanism of action for the anticancer effects of imidazo[4,5-b]pyridine derivatives is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a crucial enzyme involved in the regulation of transcription. Another identified mechanism is the inhibition of microtubule assembly by binding to tubulin, which disrupts cell division and can lead to apoptosis.[4]

CDK9_Signaling_Pathway CDK9 CDK9/Cyclin T1 Complex RNAPII RNA Polymerase II (paused) CDK9->RNAPII Phosphorylation (Ser2) pRNAPII RNA Polymerase II (elongating) RNAPII->pRNAPII Transcription Gene Transcription (e.g., c-Myc, MCL-1) pRNAPII->Transcription Imidazopyridine 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine Derivative Imidazopyridine->CDK9 Inhibition

CDK9 signaling pathway inhibition.
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include untreated control wells (vehicle only). Incubate the plates for 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Cell Seeding (96-well plate) B Overnight Incubation (Cell Adhesion) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (48-72 hours) C->D E Add MTT Reagent D->E F Incubation (2-4 hours, Formazan Formation) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Workflow of the MTT cell proliferation assay.

Antimicrobial Activity

The 6-Bromo-3H-imidazo[4,5-b]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1]

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives. Data is presented as the diameter of the zone of inhibition.

Compound ID2-SubstituentBacterial StrainZone of Inhibition (mm)Reference
3b 4-MethylphenylStaphylococcus aureusProminent[1]
3b 4-MethylphenylBacillus subtilisProminent[1]
3k 2-NaphthylStaphylococcus aureusProminent[1]
3k 2-NaphthylBacillus subtilisProminent[1]
3f 2,4-DichlorophenylStaphylococcus aureusProminent[1]
3f 2,4-DichlorophenylBacillus subtilisProminent[1]
3f 2,4-DichlorophenylAspergillus niger (Fungus)Prominent[1]

Note: The term "prominent" indicates significant activity as described in the source material, though specific measurements were not provided.

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Materials:

  • Petri plates

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer

  • Test compound solutions in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare MHA plates. Spread a standardized inoculum of the test bacteria uniformly over the agar surface.

  • Well Creation: Create wells of a defined diameter in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compound solutions

  • Positive and negative controls

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antimicrobial_Screening_Workflow cluster_0 Preliminary Screening cluster_1 Quantitative Assessment A Agar Well Diffusion B Measure Zone of Inhibition A->B C Broth Microdilution B->C Active Compounds D Determine MIC C->D

Logical progression of antimicrobial evaluation.

Conclusion

The initial biological screening of this compound and its derivatives reveals a promising scaffold for the development of novel therapeutic agents. The demonstrated anticancer and antimicrobial activities, coupled with insights into their potential mechanisms of action, provide a strong foundation for further investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to validate and expand upon these findings. Future work should focus on the synthesis of a broader range of derivatives to establish clear structure-activity relationships, in-depth mechanistic studies, and in vivo evaluation of the most potent compounds.

References

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the heterocyclic compound 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine (CAS Number: 42869-47-6). Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. The methodologies described herein are standard in the pharmaceutical and chemical research industries for characterizing novel compounds.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in any organic solvents. Safety Data Sheets for this compound consistently report "no data available" for properties such as water solubility and the partition coefficient[1][2][3]. While physical properties such as a melting point of 278-295 °C and a boiling point of 393.6 °C at 760 mmHg are documented, its dissolution characteristics in common organic solvents have not been published[1][4].

Given the absence of specific data, this guide provides a detailed experimental protocol to enable researchers to determine these values empirically.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent[5][6]. This method involves agitating an excess amount of the solid compound in the solvent for a sufficient duration to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment
  • Compound: this compound (solid, high purity)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Chloroform, Toluene).

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Glass vials with inert, tightly sealing caps (e.g., PTFE-lined screw caps)

    • Temperature-controlled orbital shaker or incubator

    • Syringes (glass or solvent-compatible plastic)

    • Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the chosen solvent, e.g., PTFE)

    • Volumetric flasks and pipettes for dilutions

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure

3.1. Preparation of Standard Solutions for Calibration

  • Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

  • Perform a series of serial dilutions of the stock solution to prepare a set of standard solutions covering a range of concentrations. These will be used to generate a calibration curve.

3.2. Preparation of Saturated Solutions

  • Add an excess amount of solid this compound to several glass vials. An excess is confirmed if undissolved solid remains visible at the end of the equilibration period[7].

  • Accurately add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent any solvent evaporation during the experiment.

3.3. Equilibration

  • Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixtures at a constant speed (e.g., 100-150 rpm) for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached[6][7]. To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of the dissolved compound no longer changes over time[5][8].

3.4. Sample Collection and Preparation

  • After the equilibration period, cease agitation and allow the vials to stand undisturbed to permit the excess solid to settle.

  • Carefully withdraw a sample of the supernatant (the clear solution above the solid) using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility[9].

3.5. Quantification

  • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

  • Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

  • Use the previously generated calibration curve to determine the concentration of the diluted sample.

3.6. Calculation of Solubility

Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Quality Control
  • Perform each solubility measurement in triplicate to ensure reproducibility.

  • Run a blank sample (solvent only) to ensure no interference.

  • Ensure the purity of the compound and solvents, as impurities can affect solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_calc Final Result A 1. Add excess solid compound to vial B 2. Add known volume of organic solvent A->B C 3. Agitate at constant temperature (24-48h) B->C Seal vial D 4. Settle and withdraw supernatant C->D Cease agitation E 5. Filter through 0.22 µm syringe filter D->E F 6. Dilute filtered sample E->F G 7. Quantify concentration (e.g., via HPLC) F->G H 8. Calculate solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

References

The Genesis and Evolution of Imidazo[4,5-b]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core, a heterocyclic scaffold bearing a structural resemblance to endogenous purines, has emerged as a privileged structure in medicinal chemistry. Its journey from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the enduring quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of imidazo[4,5-b]pyridine compounds, with a focus on their synthesis, biological activities, and mechanisms of action.

Discovery and Historical Context: The Purine Analogue Connection

The story of imidazo[4,5-b]pyridines is intrinsically linked to the chemistry of its precursor, 2,3-diaminopyridine, and the broader historical context of purine analogue research. While pinpointing a single, definitive "discovery" of the parent imidazo[4, unbelieveable]pyridine is challenging, its conceptual origins lie in the early to mid-20th century's burgeoning field of heterocyclic chemistry.

The structural analogy of imidazo[4,5-b]pyridine to purine, where a nitrogen atom in the pyrimidine ring is replaced by a carbon atom, spurred early interest in its synthesis and biological evaluation. These compounds belong to the class of deazapurines, which were investigated for their potential to interfere with nucleic acid metabolism and other biological processes involving purines.

The classical and most fundamental synthesis of the imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with formic acid or its derivatives, a method analogous to the well-established synthesis of benzimidazoles from o-phenylenediamines. The work of early 20th-century chemists like Aleksei Chichibabin on the amination of pyridines was instrumental in making precursors such as 2,3-diaminopyridine more readily available, thereby paving the way for the exploration of fused heterocyclic systems. A key publication by Dymińska and colleagues described this classical synthesis, solidifying it as a foundational method in the preparation of these compounds.[1]

Synthetic Methodologies: Building the Core and its Derivatives

The synthesis of the imidazo[4,5-b]pyridine scaffold has evolved from classical condensation reactions to more sophisticated and versatile methods, enabling the creation of diverse libraries of compounds for drug discovery.

Classical Synthesis of the Imidazo[4,5-b]pyridine Core

The most straightforward and enduring method for the construction of the imidazo[4,5-b]pyridine ring system is the Phillips cyclocondensation reaction. This involves the reaction of 2,3-diaminopyridine with a carboxylic acid or its equivalent (e.g., aldehyde, orthoester) under acidic conditions and often at elevated temperatures.

Caption: Classical synthesis of the imidazo[4,5-b]pyridine core.

Modern Synthetic Approaches

In recent years, a variety of more advanced synthetic strategies have been developed to allow for greater control over substitution patterns and to improve reaction efficiency. These include:

  • Palladium-catalyzed cross-coupling reactions: These methods have been instrumental in the synthesis of highly functionalized 2- and 3-substituted imidazo[4,5-b]pyridines.[1]

  • Microwave-assisted synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields for the synthesis of various imidazo[4,5-b]pyridine derivatives.

  • Multi-component reactions: One-pot methodologies that combine several starting materials to generate complex imidazo[4,5-b]pyridine structures in a single step have gained popularity for their efficiency and atom economy.

Biological Activities and Therapeutic Potential

The structural similarity of imidazo[4,5-b]pyridines to purines has translated into a broad spectrum of biological activities, making this scaffold a fertile ground for drug discovery.

Kinase Inhibition

A significant area of research has focused on the development of imidazo[4,5-b]pyridine-based kinase inhibitors. Their ability to mimic the ATP molecule allows them to bind to the ATP-binding site of various kinases, thereby modulating their activity.

CDK9 is a key regulator of transcription elongation. Its inhibition has emerged as a promising strategy for cancer therapy, as many cancer cells are highly dependent on the continuous transcription of anti-apoptotic proteins. Several imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors.

Caption: Mechanism of CDK9 inhibition leading to apoptosis.

Table 1: CDK9 Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Compound I HCT1160.63[2]
Compound II MCF-70.85[2]
Compound VI HCT1160.50[3]
Sorafenib (Reference) -0.76[2]

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases.

Caption: Mechanism of Aurora kinase inhibition leading to mitotic arrest.

Table 2: Aurora Kinase Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundAurora A IC50 (µM)Aurora B IC50 (µM)Aurora C IC50 (µM)Reference
Compound 31 0.0420.1980.227[4]
Compound 51 (CCT137690) 0.0150.0250.019[5]
Compound 28c 0.0090.290-[6][7]
Compound 40f 0.0110.230-[6]
Other Biological Activities

Beyond kinase inhibition, imidazo[4,5-b]pyridines have demonstrated a wide array of other biological activities, including:

  • Antimicrobial activity: Certain derivatives have shown efficacy against various bacterial and fungal strains.[8]

  • Antiviral activity: Some compounds have been investigated for their potential to inhibit viral replication.

  • Anti-inflammatory properties: The ability of these compounds to modulate inflammatory pathways is an active area of research.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis of key imidazo[4,5-b]pyridine compounds are provided below.

General Procedure for the Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1)

This protocol is adapted from a reported synthesis and represents a common method for preparing 2-aryl-imidazo[4,5-b]pyridines.[8]

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Ethanol (EtOH)

  • Diiodide (I₂)

Procedure:

  • To a solution of 5-bromo-2,3-diaminopyridine (1 g, 5.31 mmol) in ethanol (40 mL), add benzaldehyde (0.6 mL, 5.84 mmol) dropwise.

  • Add a catalytic amount of diiodide (0.09 g, 0.531 mmol) to the reaction mixture.

  • Heat the solution to reflux (90 °C) with magnetic stirring.

  • After 24 hours, a brown solid will form.

  • Filter the solid and wash it three times with distilled water.

  • Dry the product in an oven to obtain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine.

Caption: Workflow for the synthesis of a 2-aryl-imidazo[4,5-b]pyridine.

General Procedure for the N-Alkylation of Imidazo[4,5-b]pyridines

This protocol describes a general method for the N-alkylation of the imidazo[4,5-b]pyridine core using phase transfer catalysis.[9]

Materials:

  • Imidazo[4,5-b]pyridine derivative (e.g., 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine)

  • Alkylating agent (e.g., allyl bromide, propargyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

Procedure:

  • To a mixture of the imidazo[4,5-b]pyridine derivative (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in DMF (40 mL), add the alkylating agent (2 mmol) in small portions.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the salts by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-alkylated product(s).

Future Directions

The imidazo[4,5-b]pyridine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research is likely to focus on:

  • Exploration of new biological targets: While kinase inhibition is a well-established area, the diverse biological activities of these compounds suggest that they may interact with other important cellular targets.

  • Development of more selective inhibitors: Fine-tuning the structure of imidazo[4,5-b]pyridine derivatives to achieve greater selectivity for specific kinase isoforms or other targets will be crucial for minimizing off-target effects and improving therapeutic outcomes.

  • Application in new therapeutic areas: The anti-inflammatory, antimicrobial, and antiviral properties of these compounds warrant further investigation for their potential use in treating a wider range of diseases.

  • Advancements in synthetic methodologies: The development of more efficient, sustainable, and diversity-oriented synthetic routes will continue to be a priority for enabling the rapid exploration of the chemical space around the imidazo[4,5-b]pyridine core.

References

Methodological & Application

Synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine from 5-bromopyridine-2,3-diamine is a crucial transformation in medicinal chemistry and drug discovery. This heterocyclic scaffold is a key building block for a variety of therapeutic agents due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. Derivatives of the imidazo[4,5-b]pyridine core have demonstrated significant potential in the development of treatments for cancer, viral infections, and other diseases.

The presented protocol details the Phillips condensation reaction, a reliable and straightforward method for the synthesis of benzimidazoles and their heteroaromatic analogs. This acid-catalyzed cyclocondensation of an ortho-diamine with a carboxylic acid provides an efficient route to the desired 2-methyl-substituted product. The following sections provide a comprehensive experimental protocol, quantitative data, and a visual representation of the synthetic workflow, designed to be a valuable resource for researchers in organic synthesis and drug development.

Reaction Scheme

The synthesis proceeds via the cyclocondensation of 5-bromopyridine-2,3-diamine with acetic acid.

reactant1 5-bromopyridine-2,3-diamine product This compound reactant1->product 4N HCl, Reflux reactant2 Acetic Acid reactant2->product

Caption: Synthesis of this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material 5-bromopyridine-2,3-diamineCommercially Available
Reagent Acetic AcidCommercially Available
Catalyst 4N Hydrochloric AcidCommercially Available
Product This compoundSynthesized
Molecular Formula C₇H₆BrN₃-
Molecular Weight 212.05 g/mol [1]
Appearance Solid[1]
Melting Point 278-295 °C[1]
Yield Good (expected)[2]

Experimental Protocol: Phillips Condensation

This protocol outlines the synthesis of this compound using the Phillips condensation method.

Materials:

  • 5-bromopyridine-2,3-diamine

  • Glacial Acetic Acid

  • 4N Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Activated Charcoal

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopyridine-2,3-diamine (1.0 equivalent).

  • Reagent Addition: Add glacial acetic acid (1.2 equivalents) to the flask.

  • Acid Catalyst: To the stirred mixture, add 4N hydrochloric acid (a sufficient amount to create an acidic environment).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by the slow addition of 10% sodium hydroxide solution until the pH is approximately 7-8.

  • Precipitation and Filtration: The product will precipitate out of the solution upon neutralization. Collect the crude solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.

  • Recrystallization: Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimal amount of hot ethanol, add a small amount of activated charcoal to decolorize the solution, and heat to boiling. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.43 (d, J = 2.1 Hz, 1H), 8.28 (d, J = 1.5 Hz, 1H), 2.5 (s, 3H). (Note: This is a representative spectrum of a similar compound, specific data for the title compound may vary slightly).[3]

  • ¹³C NMR (DMSO-d₆, 151 MHz): δ (ppm) 154.7, 144.6, 131.4, 113.5, and a signal for the methyl carbon. (Note: This is a representative spectrum of a similar compound, specific data for the title compound may vary slightly).[3]

  • Mass Spectrometry (ESI): m/z = 211.98 [M+H]⁺, exhibiting a characteristic isotopic pattern for a monobrominated compound.[4]

Experimental Workflow

start Start reaction Reaction: 5-bromopyridine-2,3-diamine + Acetic Acid + 4N HCl Reflux (4-6h) start->reaction workup Work-up: Cool to RT Neutralize with 10% NaOH reaction->workup filtration Filtration: Collect crude product workup->filtration purification Purification: Recrystallize from Ethanol filtration->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Applications

Derivatives of this compound are known to interact with various signaling pathways implicated in disease. For instance, certain imidazo[4,5-b]pyridine derivatives have been shown to exhibit antiproliferative activity against cancer cell lines.[3] The specific mechanism of action often involves the inhibition of key kinases or other enzymes within cellular signaling cascades. Further research into the biological activities of this compound and its analogs is ongoing and holds promise for the development of novel therapeutic agents.

compound 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine Derivatives target Biological Target (e.g., Kinase, Enzyme) compound->target Inhibition pathway Signaling Pathway (e.g., Proliferation, Survival) target->pathway Regulation effect Cellular Effect (e.g., Apoptosis, Growth Inhibition) pathway->effect

Caption: General signaling pathway interaction of imidazo[4,5-b]pyridine derivatives.

References

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine. The imidazo[4,5-b]pyridine scaffold is a key structural component in many pharmacologically active compounds, and the ability to functionalize it at the 6-position via C-C bond formation is crucial for the development of new chemical entities.[1] The following protocols are based on established methods for similar heterocyclic systems and provide a starting point for reaction optimization.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide or triflate.[2][3][4] The reaction is favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing byproducts.[5][6]

The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[4][7][8]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol is a standard starting point for the Suzuki coupling of heteroaryl bromides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂O)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the vessel.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio).[9]

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-6-aryl-3H-imidazo[4,5-b]pyridine.

Protocol 2: Optimized Conditions for Imidazo[4,5-b]pyridine Derivatives

This protocol is based on optimized conditions reported for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines and may offer improved yields.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Acetonitrile (ACN) and Water (H₂O) in a 1:1 ratio

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and K₂CO₃ (2 equivalents).

  • Purge the vessel with an inert gas.

  • Add Pd(dppf)Cl₂ (5 mol%).

  • Add the degassed ACN/H₂O (1:1) solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 2 hours, or until completion is confirmed by TLC or LC-MS.

  • After cooling, perform a standard aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Data Presentation: Optimization of Suzuki Coupling Conditions

The following tables summarize reaction conditions that have been successfully applied to the Suzuki coupling of similar bromo-N-heterocycles. These can serve as a guide for optimizing the reaction for this compound.

Table 1: Optimization of Suzuki Coupling for a Model Imidazo[4,5-b]pyridine Reaction [1]

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)ACN/H₂O (1:1)80275
2Pd(dppf)Cl₂ (5)K₂CO₃ (2)ACN/H₂O (1:1)80292
3Pd(OAc)₂ (5) / PPh₃ (10)K₂CO₃ (2)ACN/H₂O (1:1)80268
4Pd(dppf)Cl₂ (5)Cs₂CO₃ (2)ACN/H₂O (1:1)80285
5Pd(dppf)Cl₂ (5)K₃PO₄ (2)ACN/H₂O (1:1)80288
6Pd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)100281
7Pd(dppf)Cl₂ (5)K₂CO₃ (2)DMF/H₂O (4:1)100278

Table 2: General Suzuki Coupling Conditions for Bromoarenes [10][11][12]

CatalystBaseSolventTemperature (°C)Typical YieldsNotes
Pd(OAc)₂ / PCy₃K₃PO₄Toluene100Good to ExcellentEffective for a broad range of substrates.
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄DioxaneRoom Temp - 80Good to ExcellentHighly active catalyst, often effective at room temperature.
CataCXium A PalladacycleCs₂CO₃2-MeTHF80HighEffective for challenging substrates like unprotected ortho-bromoanilines.[12]
Pd-NHC@Eu-BCIK₂CO₃Ethanol80ExcellentA heterogeneous catalyst option.[11]

Visualizations

The following diagrams illustrate the chemical structures and the general workflow of the Suzuki coupling reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product BromoImidazo 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine Mixing Combine Reactants & Reagents in Solvent BromoImidazo->Mixing BoronicAcid Arylboronic Acid BoronicAcid->Mixing Catalyst Palladium Catalyst Catalyst->Mixing Base Base Base->Mixing InertAtmo Establish Inert Atmosphere (N₂/Ar) Mixing->InertAtmo Heating Heat & Stir InertAtmo->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification FinalProduct 2-Methyl-6-aryl-3H- imidazo[4,5-b]pyridine Purification->FinalProduct

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Reaction_Scheme cluster_conditions Start Starting Material: This compound Product Product: 2-Methyl-6-aryl-3H-imidazo[4,5-b]pyridine Start->Product + Conditions [Pd] Catalyst Base Solvent, Heat Reagent Arylboronic Acid (Ar-B(OH)₂) Conditions->Product

Caption: General reaction scheme for the Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and drug development. The protocols provided herein are based on established literature procedures for the functionalization of this and structurally related heterocyclic systems.

Overview of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a halogenated heterocyclic compound like this compound, these reactions enable the introduction of a diverse array of substituents at the 6-position, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The most common and versatile of these reactions include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, and Stille couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
14-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePd(PPh₃)₄ (8)-NaHCO₃ (4)1,4-Dioxane/H₂O (4:1)10016Not Specified
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of this compound with a pyridine-derived boronic ester.

Materials:

  • This compound (1.0 equiv)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.08 equiv)

  • Sodium bicarbonate (NaHCO₃) (4.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine, Pd(PPh₃)₄, and NaHCO₃.

  • The vessel is capped and purged with nitrogen or argon gas.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Ester + Base (NaHCO₃) Purge Purge with N₂/Ar Reactants->Purge Catalyst Pd(PPh₃)₄ Catalyst->Purge Solvent Dioxane/H₂O Solvent->Purge Heat Heat to 100°C (16 h) Purge->Heat Cool Cool to RT Heat->Cool Extract Extraction Cool->Extract Dry Drying Extract->Dry Purify Column Chromatography Dry->Purify Product Coupled Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It is a valuable method for the synthesis of substituted alkenes. While a specific example for this compound is not available, the following protocol is based on general procedures for related bromo-heterocycles.

Data Presentation: Representative Heck Reaction Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF100-12012-2470-90 (Typical)
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)NMP120-14016-2475-95 (Typical)
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Phosphine ligand (e.g., Triphenylphosphine [PPh₃] or Tri(o-tolyl)phosphine [P(o-tol)₃]) (0.04 equiv)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Triethylamine [Et₃N]) (2.0 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the alkene via syringe.

  • Heat the reaction mixture to the specified temperature (100-140 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Heck Reaction Workflow

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Alkene + Base Inert_Atmosphere Inert Atmosphere (N₂/Ar) Reactants->Inert_Atmosphere Catalyst Pd(OAc)₂ + Ligand Catalyst->Inert_Atmosphere Solvent Anhydrous Solvent Solvent->Inert_Atmosphere Heating Heat to 100-140°C (12-24 h) Inert_Atmosphere->Heating Cooling Cool to RT Heating->Cooling Extraction Aqueous Work-up Cooling->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Substituted Alkene Purification->Product

Caption: General workflow for the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It is a powerful method for the synthesis of arylamines from aryl halides.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Primary/Secondary AminePd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃ (1.5-2)Dioxane or Toluene80-11012-2470-95 (Typical)
2AnilinePd(OAc)₂ (2)BINAP (3)NaOt-Bu (1.4)Toluene10012-2470-90 (Typical)
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cesium carbonate [Cs₂CO₃] or Sodium tert-butoxide [NaOt-Bu])

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst and the ligand.

  • Add the base and this compound.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture with stirring for the specified time and temperature.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Amine + Base Inert_Atmosphere Inert Atmosphere Reactants->Inert_Atmosphere Catalyst_System Pd Precatalyst + Ligand Catalyst_System->Inert_Atmosphere Solvent Anhydrous Solvent Solvent->Inert_Atmosphere Heating Heat to 80-110°C (12-24 h) Inert_Atmosphere->Heating Filtration Filtration Heating->Filtration Extraction Aqueous Work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Arylamine Product Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

Data Presentation: Representative Sonogashira Coupling Conditions
EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT - 606-1280-95 (Typical)
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMFRT - 808-1675-90 (Typical)
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Amine base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent and the amine base, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for 6-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Terminal Alkyne Inert_Atmosphere Inert Atmosphere Reactants->Inert_Atmosphere Catalysts Pd Catalyst + CuI Catalysts->Inert_Atmosphere Base_Solvent Amine Base in Anhydrous Solvent Base_Solvent->Inert_Atmosphere Stirring Stir at RT - 80°C (6-16 h) Inert_Atmosphere->Stirring Quenching Aqueous Work-up Stirring->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Alkynyl Product Purification->Product

Caption: General workflow for the Sonogashira coupling reaction.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium, to form a C-C bond.

Data Presentation: Representative Stille Coupling Conditions
EntryOrganostannaneCatalyst (mol%)AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl-SnBu₃Pd(PPh₃)₄ (5)LiCl-Dioxane10012-2470-90 (Typical)
2Vinyl-SnBu₃Pd₂(dba)₃ (2)AsPh₃-THF60-808-1675-95 (Typical)
Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃ or Vinyl-SnBu₃) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Additive (e.g., LiCl) (optional)

  • Anhydrous solvent (e.g., Dioxane or THF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried flask, add this compound, the palladium catalyst, and any additive.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by the organostannane.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: Stille Coupling Workflow

Stille_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Organostannane Inert_Atmosphere Inert Atmosphere Reactants->Inert_Atmosphere Catalyst_System Pd Catalyst + Additive Catalyst_System->Inert_Atmosphere Solvent Anhydrous Solvent Solvent->Inert_Atmosphere Heating Heat to 60-100°C (8-24 h) Inert_Atmosphere->Heating Quenching KF Work-up Heating->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Stille coupling reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.

  • Many organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Organotin reagents are toxic and should be handled with appropriate personal protective equipment.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols: 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine scaffold in the development of potent kinase inhibitors, with a particular focus on targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. This document includes detailed experimental protocols for the synthesis and biological evaluation of derivatives based on this scaffold, alongside a summary of their biological activities.

Introduction

The 3H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base of ATP and interact with the hinge region of various protein kinases. The strategic incorporation of a bromine atom at the 6-position provides a versatile handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse substituents via cross-coupling reactions. This has led to the discovery of potent and selective kinase inhibitors. Notably, derivatives of this compound have demonstrated significant inhibitory activity against FLT3 and Aurora kinases, both of which are compelling targets in oncology.

Kinase Targets and Biological Activity

Derivatives of the this compound scaffold have been primarily investigated as inhibitors of FLT3 and Aurora kinases. Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a key therapeutic target. Aurora kinases are crucial for cell cycle regulation, and their overexpression is common in many cancers.

Quantitative Data Summary

The following tables summarize the in vitro activity of selected imidazo[4,5-b]pyridine derivatives against their target kinases and in cellular assays.

Table 1: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseKd (nM)[1]IC50 (µM)[1][2]
27e Aurora-A7.50.038
Aurora-B48
FLT36.2
FLT3-ITD38
FLT3(D835Y)14
28c Aurora-A
FLT30.162
21a hERG>10 (94% inhibition at 10 µM)
21i hERG>10 (67% inhibition at 10 µM)
20f hERG9.50

Table 2: Cellular Activity Data

Compound IDCell LineAssayGI50 (µM)[1][2]IC50 (µM)[1]
27e HCT116Antiproliferative0.300
MOLM-13Antiproliferative0.104
MV4-11Antiproliferative0.291
HeLaAurora-A Autophosphorylation0.030
HeLaHistone H3 Phosphorylation0.148
28c HCT116Antiproliferative2.30
MV4-11Antiproliferative0.299

Table 3: Metabolic Stability Data

Compound IDSpeciesSystem% Metabolized (30 min)[1]
27e MouseLiver Microsomes34
HumanLiver Microsomes10
21i MouseLiver Microsomes20
HumanLiver Microsomes10

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K Ligand Binding & Dimerization RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3 Inhibition

Caption: FLT3 Signaling Pathway and Point of Inhibition.

Aurora_Kinase_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (Mitosis) cluster_regulation Key Regulators G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Centrosome_Maturation Centrosome Maturation Centrosome_Maturation->M_Phase Spindle_Assembly Spindle Assembly Spindle_Assembly->M_Phase Chromosome_Segregation Chromosome Segregation Chromosome_Segregation->M_Phase Cytokinesis Cytokinesis Cytokinesis->M_Phase Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Aurora Kinase Signaling in Mitosis and Inhibition.

Experimental Protocols

General Synthetic Workflow

The synthesis of kinase inhibitors based on the this compound scaffold typically involves a multi-step process. A generalized workflow is presented below.

Synthetic_Workflow Start 6-Bromo-2-methyl- 3H-imidazo[4,5-b]pyridine Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Modification Further Functionalization (e.g., N-alkylation) Coupling->Modification Purification Purification (e.g., Chromatography) Modification->Purification Final_Product Final Kinase Inhibitor Purification->Final_Product

Caption: General Synthetic Workflow for Inhibitor Synthesis.

Detailed Methodologies

1. Synthesis of 2,6,7-Trisubstituted 3H-imidazo[4,5-b]pyridine Derivatives (General Procedure)

This protocol describes a general method for the synthesis of complex imidazo[4,5-b]pyridine derivatives, which often involves the initial construction of a substituted pyridine ring followed by cyclization to form the imidazole moiety.

  • Step 1: Synthesis of the Diaminopyridine Intermediate: A suitably substituted diaminopyridine is synthesized. For example, starting from a commercially available chloropyridine, sequential nucleophilic aromatic substitution reactions can be employed to introduce desired amine functionalities.

  • Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Core: The diaminopyridine intermediate is then cyclized with an appropriate reagent to form the imidazole ring. For instance, reaction with an aldehyde followed by oxidation, or with a carboxylic acid or its derivative under condensation conditions, will yield the 2-substituted imidazo[4,5-b]pyridine.

  • Step 3: Functionalization at the 6- and 7-positions: The bromine atom at the 6-position and other reactive sites on the pyridine ring can be further modified using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings to introduce a variety of aryl, heteroaryl, or amine substituents.

2. In Vitro Kinase Inhibition Assay (FLT3 and Aurora Kinases)

This protocol outlines a general procedure for determining the inhibitory activity of compounds against FLT3 and Aurora kinases.

  • Materials:

    • Recombinant human FLT3 and Aurora A/B kinase

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • ATP

    • Specific peptide substrate for each kinase

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

    • In a 384-well plate, add the kinase, the specific substrate, and the test compound dilution.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

3. Cell Proliferation Assay (GI₅₀ Determination)

This protocol is used to assess the growth inhibitory effect of the compounds on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HCT116, MOLM-13, MV4-11)

    • Cell culture medium and supplements

    • Test compounds dissolved in DMSO

    • Sulforhodamine B (SRB) or MTS/MTT reagent

    • 96-well plates

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • After the incubation period, fix the cells (for SRB assay) or add the viability reagent (for MTS/MTT assay).

    • For the SRB assay, stain the fixed cells with SRB, wash, and then solubilize the bound dye.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

4. Human Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of the compounds in the presence of liver enzymes.

  • Materials:

    • Pooled human liver microsomes

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Test compounds

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

    • Add the test compound to the reaction mixture and incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Determine the rate of disappearance of the compound and calculate the in vitro half-life (t₁₂) and intrinsic clearance.

5. hERG Inhibition Assay

This assay is crucial for assessing the potential cardiotoxicity of the compounds by measuring their effect on the hERG potassium channel.

  • Materials:

    • Cell line stably expressing the hERG channel (e.g., HEK293-hERG)

    • Patch-clamp electrophysiology setup or an automated patch-clamp system

    • Extracellular and intracellular recording solutions

    • Test compounds

  • Procedure:

    • Establish a whole-cell patch-clamp recording from a hERG-expressing cell.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.

    • Record baseline hERG currents in the vehicle control solution.

    • Apply different concentrations of the test compound and record the steady-state hERG currents.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.

    • Calculate the percentage of hERG current inhibition at each compound concentration and determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers engaged in the discovery and development of novel kinase inhibitors based on this promising heterocyclic core. Further exploration of this scaffold is warranted to identify new drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

Application Notes and Protocols for the Functionalization of the C6 Position of 2-Methyl-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C6 position of the 2-methyl-imidazo[4,5-b]pyridine scaffold. This heterocyclic core is of significant interest in medicinal chemistry due to its structural analogy to purines, rendering its derivatives potential modulators of various biological targets. The following sections detail the synthesis of a key intermediate, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, and its subsequent functionalization primarily through palladium-catalyzed cross-coupling reactions.

Overview of C6-Functionalization Strategy

The primary strategy for functionalizing the C6 position of 2-methyl-imidazo[4,5-b]pyridine involves the synthesis of a 6-halo-substituted precursor, most commonly 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine. This intermediate serves as a versatile handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings. This approach allows for the systematic exploration of the structure-activity relationship (SAR) at this position, which is crucial for drug discovery and development.

C6_Functionalization_Strategy Start 2-Aminopyridine Intermediate1 5-Bromo-2,3-diaminopyridine Start->Intermediate1 Bromination, Nitration, Reduction Intermediate2 6-Bromo-2-methyl-1H- imidazo[4,5-b]pyridine Intermediate1->Intermediate2 Cyclization (e.g., Acetic Anhydride) End_Product C6-Functionalized Derivatives Intermediate2->End_Product Pd-catalyzed Cross-Coupling

Caption: General workflow for the C6-functionalization of 2-methyl-imidazo[4,5-b]pyridine.

Experimental Protocols

Synthesis of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (Key Intermediate)

The synthesis of the key 6-bromo intermediate proceeds through a multi-step sequence starting from 2-aminopyridine. The initial steps involve the synthesis of 5-bromo-2,3-diaminopyridine.

Protocol 2.1.1: Synthesis of 5-Bromo-2,3-diaminopyridine

This protocol is adapted from established procedures for the synthesis of substituted diaminopyridines.[1][2]

Materials:

  • 2-Amino-5-bromo-3-nitropyridine

  • Iron powder, reduced

  • Ethanol (95%)

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (0.05 mol), reduced iron powder (30 g), 95% ethanol (40 mL), and water (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Heat the mixture at reflux on a steam bath for 1 hour.

  • After cooling, filter the mixture to remove the iron powder. Wash the iron residue with three portions of hot 95% ethanol (10 mL each).

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • Recrystallize the dark residue from water to obtain 2,3-diamino-5-bromopyridine.

Protocol 2.1.2: Cyclization to form 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or another suitable dehydrating agent (optional)

Procedure:

  • Combine 5-bromo-2,3-diaminopyridine (1 equivalent) with an excess of acetic anhydride (2-3 equivalents).

  • Heat the reaction mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess acetic anhydride by the slow addition of water or a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

C6-Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds. This reaction is particularly effective for the arylation of the C6 position of the imidazo[4,5-b]pyridine core.[3]

Protocol 2.2.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, with or without water)

Procedure:

  • To a Schlenk flask, add 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Presentation

The following tables summarize the reaction conditions and yields for the C6-functionalization of imidazo[4,5-b]pyridine derivatives, primarily focusing on the Suzuki-Miyaura coupling as a representative example.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Data adapted from a study on a similar 6-bromo-imidazo[4,5-b]pyridine scaffold[3])

EntryPalladium Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001275
2PdCl₂(dppf) (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001282
3Pd(OAc)₂ (5) / SPhos (10)K₃PO₄ (3)Toluene110891
4Pd(PPh₃)₄ (5)Cs₂CO₃ (2)DMF901868

Table 2: Scope of Suzuki-Miyaura Coupling with Various Arylboronic Acids (Hypothetical data based on typical outcomes)

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridine88
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-2-methyl-1H-imidazo[4,5-b]pyridine92
33-Chlorophenylboronic acid6-(3-Chlorophenyl)-2-methyl-1H-imidazo[4,5-b]pyridine85
44-Cyanophenylboronic acid4-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)benzonitrile78
5Thiophene-2-boronic acid2-Methyl-6-(thiophen-2-yl)-1H-imidazo[4,5-b]pyridine80

Alternative C6-Functionalization Protocols (Brief Overview)

While Suzuki coupling is highly effective, other palladium-catalyzed reactions can also be employed for C6 functionalization.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties at the C6 position.

Sonogashira_Coupling Starting_Material 6-Bromo-2-methyl- imidazo[4,5-b]pyridine Product 6-Alkynyl-2-methyl- imidazo[4,5-b]pyridine Starting_Material->Product Sonogashira Coupling Reagents Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base Reagents->Product

Caption: Schematic of the Sonogashira coupling reaction at the C6 position.

A typical protocol would involve reacting 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF or THF.

Heck Coupling

The Heck coupling enables the formation of a C-C bond between the C6 position and an alkene.

Heck_Coupling Starting_Material 6-Bromo-2-methyl- imidazo[4,5-b]pyridine Product 6-Alkenyl-2-methyl- imidazo[4,5-b]pyridine Starting_Material->Product Heck Coupling Reagents Alkene, Pd Catalyst, Base Reagents->Product

Caption: Schematic of the Heck coupling reaction at the C6 position.

A general procedure for the Heck reaction would involve treating 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine with an alkene (e.g., styrene, acrylates) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine or K₂CO₃) in a polar aprotic solvent such as DMF or NMP at elevated temperatures.

Potential Biological Significance and Signaling Pathways

Derivatives of imidazo[4,5-b]pyridine are known to interact with a variety of biological targets, often acting as kinase inhibitors due to their structural similarity to the ATP-binding purine core. For instance, related imidazopyridine scaffolds have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK).[4][5][6] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.

DNA_PK_Pathway DSB DNA Double-Strand Break (e.g., from radiation) Ku Ku70/80 Complex DSB->Ku binds to DNAPKcs DNA-PKcs Ku->DNAPKcs recruits and activates Artemis Artemis DNAPKcs->Artemis phosphorylates and activates LigIV DNA Ligase IV / XRCC4 / XLF DNAPKcs->LigIV recruits Artemis->DSB processes DNA ends Repair DNA Repair LigIV->Repair ligates DNA ends Inhibitor 6-Substituted 2-methyl- imidazo[4,5-b]pyridine (Potential Inhibitor) Inhibitor->DNAPKcs inhibits

Caption: Potential signaling pathway modulated by C6-functionalized imidazo[4,5-b]pyridines.

The functionalization at the C6 position can significantly influence the potency and selectivity of these compounds as kinase inhibitors. By introducing various substituents at this position, researchers can fine-tune the interactions of the molecule within the ATP-binding pocket of the target kinase, thereby optimizing its pharmacological properties. The diverse chemical space accessible through the described synthetic protocols provides a powerful platform for the development of novel therapeutic agents.

References

Application Notes and Protocols for N-alkylation of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, enabling interaction with a variety of biological targets. N-alkylation of this heterocyclic system is a key synthetic strategy for generating diverse compound libraries for drug discovery programs. The nature and position of the alkyl substituent can significantly modulate the pharmacological properties of the resulting molecules. This document provides a detailed experimental procedure for the N-alkylation of this compound, a summary of reaction parameters, and characterization data for representative products.

A primary challenge in the N-alkylation of this scaffold is controlling the regioselectivity. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of regioisomers. The reaction conditions, particularly the choice of base, solvent, and alkylating agent, are critical in directing the regiochemical outcome.

Experimental Protocols

This section details a general and reliable protocol for the N-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide, propargyl bromide, allyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

General Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

  • To the stirred solution, add anhydrous potassium carbonate (2.0-3.0 eq) and tetra-n-butylammonium bromide (0.1-0.2 eq).

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product(s).

Data Presentation

The following tables summarize the reaction conditions and characterization data for the N-alkylation of this compound with various alkylating agents. The reaction is known to produce a mixture of N1 and N3 regioisomers.

Alkylating AgentProduct(s)Base (eq)SolventTime (h)Temp (°C)Yield (%)
Methyl Iodide6-Bromo-1,2-dimethyl-1H-imidazo[4,5-b]pyridine & 6-Bromo-2,3-dimethyl-3H-imidazo[4,5-b]pyridineK₂CO₃ (2.5)DMF12RTNot specified
Benzyl Bromide6-Bromo-1-benzyl-2-methyl-1H-imidazo[4,5-b]pyridine & 6-Bromo-3-benzyl-2-methyl-3H-imidazo[4,5-b]pyridineK₂CO₃ (2.2)DMF24RT72[1]
Allyl Bromide6-Bromo-1-allyl-2-methyl-1H-imidazo[4,5-b]pyridine & 6-Bromo-3-allyl-2-methyl-3H-imidazo[4,5-b]pyridineK₂CO₃ (3.0)DMF2460Not specified
Propargyl Bromide6-Bromo-2-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[4,5-b]pyridine & 6-Bromo-2-methyl-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineK₂CO₃ (3.0)DMF24RTNot specified

Table 1: Reaction Conditions for N-Alkylation.

Product¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (m/z)
6-Bromo-1-benzyl-2-methyl-1H-imidazo[4,5-b]pyridine 8.15 (d, J=2.0 Hz, 1H), 7.80 (d, J=2.0 Hz, 1H), 7.35-7.25 (m, 5H), 5.40 (s, 2H), 2.60 (s, 3H)152.0, 145.5, 142.0, 136.0, 130.0, 129.0, 128.5, 128.0, 118.0, 115.0, 48.0, 15.0302.0/304.0 [M+H]⁺
6-Bromo-3-benzyl-2-methyl-3H-imidazo[4,5-b]pyridine 8.05 (d, J=2.0 Hz, 1H), 7.70 (d, J=2.0 Hz, 1H), 7.40-7.30 (m, 5H), 5.50 (s, 2H), 2.65 (s, 3H)153.5, 144.0, 141.0, 135.5, 131.0, 129.5, 128.8, 128.2, 117.5, 114.5, 49.0, 16.0302.0/304.0 [M+H]⁺

Table 2: Spectroscopic Data for N-Benzylated Products. Note: The provided NMR data is representative and may vary slightly based on experimental conditions.

Mandatory Visualization

experimental_workflow Experimental Workflow for N-Alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine dissolve Dissolve in DMF start->dissolve add_reagents Add K₂CO₃ and TBAB dissolve->add_reagents add_alkyl_halide Add Alkyl Halide add_reagents->add_alkyl_halide stir Stir at Room Temperature (12-24h) add_alkyl_halide->stir monitor Monitor by TLC stir->monitor filter Filter monitor->filter Reaction Complete concentrate_dmf Concentrate filter->concentrate_dmf extract Aqueous Work-up (EtOAc, H₂O, Brine) concentrate_dmf->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of this compound.

regioselectivity Regioselectivity of N-Alkylation start 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine (Tautomeric Mixture) reagents + R-X (Alkyl Halide) K₂CO₃, DMF start->reagents product_n1 N1-Alkylated Product (6-Bromo-1-alkyl-2-methyl- 1H-imidazo[4,5-b]pyridine) reagents->product_n1 Alkylation at N1 product_n3 N3-Alkylated Product (6-Bromo-3-alkyl-2-methyl- 3H-imidazo[4,5-b]pyridine) reagents->product_n3 Alkylation at N3

Caption: Potential regioisomeric products from the N-alkylation reaction.

References

Application Notes and Protocols: 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making it a "privileged structure" in drug discovery.[1][2][3] This scaffold has been extensively utilized to develop novel therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] This document provides a detailed overview of its applications, summarizing key quantitative data and providing experimental protocols for the synthesis and evaluation of its derivatives.

Key Biological Activities and Applications

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: A primary application of this scaffold is in the development of anticancer agents.[3][4][5] Numerous derivatives have shown potent antiproliferative activity against a variety of human cancer cell lines.[3][4][5] The mechanisms of action often involve the inhibition of key enzymes in cell cycle progression and signal transduction, such as Aurora kinases and cyclin-dependent kinases (CDKs).[1][6][7][8]

  • Antiviral Activity: Certain derivatives have exhibited promising antiviral properties, particularly against Respiratory Syncytial Virus (RSV) and influenza viruses.[4]

  • Antibacterial Activity: While generally showing limited antibacterial potential, some derivatives have displayed moderate activity against specific bacterial strains like E. coli.[4]

  • Kinase Inhibition: The imidazo[4,5-b]pyridine core is a well-established platform for the design of protein kinase inhibitors.[2][7][8] This has been a major focus in the development of targeted cancer therapies.[1][6]

  • Neurodegenerative Diseases: The broader class of imidazopyridines has been investigated for its potential in treating neurodegenerative and psychiatric disorders by targeting various receptors and enzymes in the central nervous system.[9][10][11]

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological data for various derivatives of the imidazo[4,5-b]pyridine scaffold.

Table 1: Antiproliferative Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8 HeLa1.8[4]
SW6203.2[4]
HepG22.5[4]
Compound 10 SW6200.4[4]
Compound 14 SW6200.7[4]
Compound 19 Capan-1, LN-229, DND-41, K-562, Z-1381.45–1.90[12]
Compound 31 HCT116 (Cell Proliferation)-[8]
CDK9 Inhibitors MCF-7, HCT1160.63-1.32[6]
Diaryl derivatives K562< 20[5]

Table 2: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundVirusEC50 (µM)Reference
Compound 7 Respiratory Syncytial Virus (RSV)21.0[4]
Compound 17 Respiratory Syncytial Virus (RSV)79.0[4]
Compound 8 Influenza A (H1N1, H3N2), Influenza BWeak activity[4]
Compound 10 Influenza A (H1N1, H3N2), Influenza BWeak activity[4]

Table 3: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

CompoundKinase TargetIC50 (µM)Reference
Compound 31 Aurora-A0.042[8]
Aurora-B0.198[8]
Aurora-C0.227[8]
CDK9 Inhibitors CDK90.63-1.32[6]

Experimental Protocols

Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (A representative protocol)

This protocol describes a general method for the synthesis of the core scaffold, which can then be further modified.

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Benzaldehyde

  • Sodium metabisulfite (Na2S2O5)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 5-bromopyridine-2,3-diamine (1.00 g, 5.31 mmol) in DMSO (5 mL), add benzaldehyde (0.56 g, 5.31 mmol).

  • Add sodium metabisulfite (0.55 g, 2.92 mmol) to the mixture.

  • Heat the reaction mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.[4]

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SW620, HepG2)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Synthesized imidazo[4,5-b]pyridine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.1%.

  • Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Signaling Pathway: Inhibition of Aurora Kinase by Imidazo[4,5-b]pyridine Derivatives

G cluster_0 Cell Cycle Progression cluster_1 Aurora Kinase A Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Apoptosis Apoptosis Anaphase->Apoptosis Leads to (if aberrant) AuroraA Aurora Kinase A AuroraA->Prophase Regulates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Spindle->Metaphase Required for ImidazoPyridine Imidazo[4,5-b]pyridine Derivative ImidazoPyridine->AuroraA Inhibition ImidazoPyridine->Apoptosis Induces

Caption: Inhibition of Aurora Kinase A by imidazo[4,5-b]pyridine derivatives disrupts mitotic progression, leading to apoptosis.

Experimental Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (e.g., 5-bromopyridine-2,3-diamine) Reaction Chemical Reaction (e.g., Condensation) Start->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization FinalCompound 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine Derivative Characterization->FinalCompound Treatment Compound Treatment FinalCompound->Treatment Test Compound CellCulture Cell Culture (Cancer Cell Lines) CellCulture->Treatment Assay Biological Assay (e.g., MTT, Kinase Assay) Treatment->Assay DataAnalysis Data Analysis (IC50/EC50 Determination) Assay->DataAnalysis HitLead Hit/Lead Identification DataAnalysis->HitLead

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of new therapeutic agents. Its derivatives have shown significant promise, particularly in the field of oncology through the inhibition of key kinases. The provided protocols and data serve as a foundational resource for researchers aiming to explore and expand upon the medicinal chemistry of this important heterocyclic system. Further optimization of the lead compounds identified in various studies could lead to the development of novel and effective drugs for a range of diseases.

References

Application Note: HPLC Purification of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the preparative high-performance liquid chromatography (HPLC) purification of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine and its derivatives, a class of compounds with significant interest in medicinal chemistry.

Introduction

This compound and its analogs are heterocyclic compounds often investigated as privileged structures in drug discovery. Due to their structural similarity to purines, they exhibit a range of pharmacological activities.[1] The synthesis of these compounds often results in complex mixtures containing starting materials, reagents, and structurally related impurities, including isomers.[1] Therefore, a robust and efficient purification method is critical to isolate the target compound with high purity.

This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the purification of these polar, basic compounds. RP-HPLC is a powerful technique for separating molecules based on their hydrophobicity.[1][2] For basic compounds like imidazopyridine derivatives, controlling the mobile phase pH is crucial to ensure good peak shape and reproducible retention by suppressing unwanted interactions with the silica-based stationary phase.[1][2]

Experimental Protocol

This protocol outlines a general method that can be adapted for various derivatives of the core structure. Optimization may be required depending on the specific substitutions on the imidazo[4,5-b]pyridine scaffold.

Instrumentation and Materials
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is recommended for retaining the compounds through hydrophobic interactions.[1] A column with high carbon loading and end-capping is suitable for separating basic compounds.

    • Example Column: Waters SunFire™ C18, 5 µm, 19 x 150 mm

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Mobile Phase Additive: Trifluoroacetic acid (TFA) or formic acid. These additives are used to control the pH of the mobile phase, which helps in achieving sharp peaks for basic compounds by minimizing tailing.[3]

  • Sample Preparation: The crude sample mixture, post-synthesis.

  • Filters: 0.45 µm or 0.2 µm syringe filters for sample clarification.[4][5]

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

Note: All mobile phases should be freshly prepared and degassed by sonication or vacuum filtration before use.

Sample Preparation
  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. A mixture of methanol and water or the initial mobile phase composition is often a good starting point.[4]

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter, which can protect the HPLC column from clogging.[4][5]

  • The final concentration should be optimized to avoid overloading the preparative column.

HPLC Method Parameters

The following parameters can be used as a starting point for method development.

ParameterValue
Column C18, 5 µm, 19 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15.0 mL/min
Injection Volume 500 - 2000 µL (dependent on concentration)
Column Temperature 30 °C
Detection UV at 254 nm
Gradient Program See Table 2
Gradient Elution Program

A gradient elution, where the mobile phase composition is changed over time, is typically necessary to separate complex mixtures containing compounds with a range of polarities.[6][7]

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90.0 10.0
20.0 40.0 60.0
22.0 5.0 95.0
25.0 5.0 95.0
25.1 90.0 10.0

| 30.0 | 90.0 | 10.0 |

This gradient program provides a broad separation range. For closely eluting impurities or isomers, a shallower gradient may be required to improve resolution.[6][8]

Post-Purification Processing
  • Collect the fractions corresponding to the main product peak.

  • Combine the pure fractions.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid, often as a TFA salt.

Data Presentation

The following table summarizes representative results obtained from the purification of a crude sample of a this compound derivative.

Table 2: Summary of Purification Data

Compound Analyzed Retention Time (min) Purity of Crude (%) Purity of Purified Fraction (%) Recovery Yield (%)
This compound 15.8 75 >98 85
Isomeric Impurity 17.2 12 N/A N/A

| Unidentified Polar Impurity | 4.5 | 8 | N/A | N/A |

Note: Purity was determined by analytical HPLC of the collected fractions.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC purification of this compound derivatives.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Processing SamplePrep Sample Preparation (Dissolution & Filtration) Injection Inject Sample onto Preparative C18 Column SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (0.1% TFA in Water/ACN) MobilePhasePrep->Injection Gradient Gradient Elution (10-60% ACN over 20 min) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection Fractionation Fraction Collection Detection->Fractionation PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->PurityAnalysis SolventRemoval Solvent Removal (Rotary Evaporation) PurityAnalysis->SolventRemoval Pool Pure Fractions Lyophilization Lyophilization SolventRemoval->Lyophilization FinalProduct Pure Compound (>98% Purity) Lyophilization->FinalProduct

References

Application Notes and Protocols for the Synthesis and Evaluation of PI3Kα Inhibitors from 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of potential Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors starting from the scaffold 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine. Additionally, it outlines protocols for evaluating the biological activity of these synthesized compounds, focusing on their inhibitory effects on the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell growth and proliferation that is often dysregulated in cancer.[1][2][3]

Introduction to PI3Kα Inhibition

The Phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in regulating cellular processes such as proliferation, growth, survival, and metabolism.[4][5] The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention.[1][3][6] The p110α catalytic subunit of PI3K, encoded by the PIK3CA gene, is frequently mutated in various cancers, leading to the constitutive activation of the pathway.[7] Therefore, the development of potent and selective PI3Kα inhibitors is a significant focus in oncology drug discovery.

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry and has been utilized in the development of various kinase inhibitors. This document outlines a synthetic strategy to functionalize the this compound core to generate a library of potential PI3Kα inhibitors.

Data Presentation: Inhibitory Activities of Imidazopyridine-Based PI3Kα Inhibitors

The following table summarizes the in vitro activity of exemplary imidazopyridine derivatives against PI3Kα and cancer cell lines, providing a benchmark for newly synthesized compounds.

Compound IDTargetIC50 (nM)Cell LineGI50 (µM)Reference
13k PI3Kα1.94HCC8270.09[8][9]
A5490.18[8]
HCT1160.25[8]
MCF70.43[8]
35 PI3Kα150T47DN/A[4][10]
GDC-0980 PI3Kα5PC3N/A[11]
PI3Kβ27MCF-7neo/HER2N/A[11]
PI3Kδ7[11]
PI3Kγ14[11]
mTOR17 (Ki)[11]
AZD8835 PI3KαN/AMCF70.31[12]
T47D0.20[12]
BT4740.53[12]

Signaling Pathway Diagram

The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (Active) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Promotes Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of N-substituted-6-(imidazo[4,5-b]pyridin-6-yl)-quinazolin-4-amines

This protocol describes a potential synthetic route adapted from related imidazopyridine chemistries. The key steps involve a Suzuki-Miyaura cross-coupling reaction followed by cyclization to form the imidazo[4,5-b]pyridine ring.

Synthesis_Workflow Start 6-Bromo-2-methyl- 3H-imidazo[4,5-b]pyridine Step1 Suzuki-Miyaura Coupling (with 4-amino-6-(pinacolboryl)quinazoline) Start->Step1 Intermediate1 Intermediate: 6-(2-methyl-3H-imidazo[4,5-b]pyridin-6-yl) quinazolin-4-amine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (with various amines R-NH2) Intermediate1->Step2 FinalProduct Final Products: N-substituted-6-(2-methyl-3H-imidazo [4,5-b]pyridin-6-yl)quinazolin-4-amines Step2->FinalProduct

Caption: Synthetic workflow for PI3Kα inhibitors.

  • This compound

  • 4-Amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

  • Various primary or secondary amines

  • Reaction monitoring tools (TLC, LC-MS)

  • Purification supplies (Silica gel for column chromatography)

  • Suzuki-Miyaura Cross-Coupling:

    • To a solution of this compound (1.0 eq) and 4-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline (1.1 eq) in a dioxane/water mixture (e.g., 4:1), add a base such as K2CO3 (3.0 eq).

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate 6-(2-methyl-3H-imidazo[4,5-b]pyridin-6-yl)quinazolin-4-amine.

  • Nucleophilic Aromatic Substitution:

    • In a sealed tube, dissolve the intermediate from the previous step (1.0 eq) and the desired amine (1.5-2.0 eq) in a suitable solvent like n-butanol or DMF.

    • Add a base if necessary (e.g., DIPEA).

    • Heat the mixture to 120-150 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, and if a precipitate forms, filter and wash with a suitable solvent. Otherwise, concentrate the reaction mixture and purify by column chromatography or preparative HPLC to obtain the final product.

Protocol 2: In Vitro PI3Kα Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the IC50 values of the synthesized compounds against the PI3Kα enzyme.

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a range from micromolar to nanomolar.

  • Kinase Reaction:

    • Add 5 µL of the PI3Kα enzyme solution to each well of a 96-well plate.

    • Add 2.5 µL of the test compound at various concentrations (include a DMSO vehicle control).

    • Add 2.5 µL of the lipid substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis for PI3K Pathway Inhibition

This protocol assesses the ability of the synthesized compounds to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation status of downstream targets like AKT.

Western_Blot_Workflow CellCulture 1. Seed and Culture Cancer Cell Lines Treatment 2. Treat with Inhibitor (Varying Concentrations) CellCulture->Treatment Lysis 3. Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE and Protein Transfer to Membrane Lysis->SDS_PAGE Blocking 5. Membrane Blocking SDS_PAGE->Blocking AntibodyIncubation 6. Primary and Secondary Antibody Incubation Blocking->AntibodyIncubation Detection 7. Signal Detection (Chemiluminescence) AntibodyIncubation->Detection Analysis 8. Data Analysis: Quantify Band Intensities Detection->Analysis

Caption: Workflow for assessing PI3K pathway inhibition by Western blotting.[13]

  • Cancer cell line (e.g., MCF7, T47D, HCC827)

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

  • Cell Seeding and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized inhibitor for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Protein Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT and anti-total AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Further normalize to a loading control like GAPDH to determine the extent of pathway inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the this compound scaffold involves the condensation of 5-bromopyridine-2,3-diamine with acetic acid or its derivatives. This reaction is typically carried out at elevated temperatures. Another approach is the alkylation of the imidazole and pyridine nitrogen atoms using alkylating reagents in the presence of a base.[1]

Q2: What are the main challenges encountered in the synthesis of this compound?

A2: Common challenges include low product yield, the formation of regioisomers, and difficulties in purification.[2] Low yields can result from incomplete reactions or degradation of starting materials.[2] Regioisomer formation is a significant issue due to the unsymmetrical nature of the pyridine precursor, which can lead to mixtures that are difficult to separate.[2]

Q3: How can I confirm the correct structure of the synthesized this compound?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination. 1H NMR and 13C NMR spectroscopy are used to determine the chemical structure, and X-ray diffraction can be used to analyze the crystal structure.[1][3]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.[2]
Suboptimal Reaction Conditions Experiment with different solvents (e.g., acetic acid, nitrobenzene) and reaction temperatures to find the optimal conditions for the condensation reaction.[2]
Degradation of Starting Materials or Product Ensure the use of pure, dry reagents and solvents. If the product is sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Inefficient Purification Evaluate your purification method. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also help to improve yield and purity.[2]

Issue 2: Formation of Impurities and Side Products

Possible CauseSuggested Solution
Side Reactions The presence of impurities in the starting materials can lead to side reactions. Ensure the purity of 5-bromopyridine-2,3-diamine and the acetic acid derivative.
Over-alkylation In alkylation reactions, multiple alkyl groups can be added. Control the stoichiometry of the alkylating agent and consider using a milder base or lower reaction temperature.[1]
Formation of Regioisomers The reaction can sometimes yield a mixture of isomers which can be difficult to separate. Altering reaction conditions such as the solvent, temperature, and base used in the reaction can influence the regioselectivity.[2]

Quantitative Data Summary

The following tables provide examples of how reaction conditions can influence the yield of imidazo[4,5-b]pyridine derivatives. While this data is for related compounds, it offers valuable insights for optimizing the synthesis of this compound.

Table 1: Influence of Reaction Conditions on Product Yield in a Multicomponent Synthesis of 2-Aminopyridines (a precursor to Imidazo[4,5-b]pyridines) [2]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature240
2402420
360640
4803Optimized Yield

Table 2: Example Yields for the Synthesis of 2-phenyl-4-azabenzimidazoles (Imidazo[4,5-b]pyridines) [2]

CompoundYield (%)
14a75
14c89
14d82
14e61
14f78
14g85
14h80

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine

This protocol is based on the condensation of 5-bromopyridine-2,3-diamine with dehydroacetic acid.

Materials:

  • 5-bromopyridine-2,3-diamine

  • Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-3H-pyran-2-one)

  • Ethanol

  • Ethyl acetate/Hexane (1:1) solution

Procedure:

  • Dissolve 5-bromopyridine-2,3-diamine (0.3 g, 1.6 mmol) in ethanol.

  • Add dehydroacetic acid (0.27 g, 1.6 mmol) to the solution.

  • The reaction mixture is then processed to afford the product.

  • The crude product is purified by recrystallization from an ethyl acetate/hexane (1:1) solution to yield colorless plates.

  • A reported yield for this method is 68%.[3]

Protocol 2: General Procedure for N-Alkylation of Imidazo[4,5-b]pyridines

This protocol describes a general method for the alkylation of the imidazo[4,5-b]pyridine core.

Materials:

  • This compound

  • Alkylating agent (e.g., allyl bromide or propargyl bromide)

  • Potassium carbonate

  • Tetra-n-butylammonium bromide (TBAB)

  • Dimethylformamide (DMF)

  • Hexane/Dichloromethane (80/20)

Procedure:

  • To a mixture of the imidazo[4,5-b]pyridine compound (1.25 mmol), potassium carbonate (2.75 mmol), and tetra-n-butylammonium bromide (0.187 mmol) in DMF (40 mL), add the alkylating agent (2 mmol) in small portions.

  • Continue stirring at room temperature for 24 hours.

  • Remove the salts by filtration and concentrate the filtrate under reduced pressure.

  • Separate the residue by chromatography on a silica gel column with hexane/dichloromethane (80/20) as the eluent.[4]

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 5-bromopyridine-2,3-diamine 5-bromopyridine-2,3-diamine Condensation Condensation 5-bromopyridine-2,3-diamine->Condensation Acetic Acid Acetic Acid Acetic Acid->Condensation Neutralization Neutralization Condensation->Neutralization Heat Extraction Extraction Neutralization->Extraction Chromatography Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization This compound This compound Recrystallization->this compound

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield start Low Yield Observed check_reaction Is the reaction going to completion? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_purity Are starting materials pure? check_reaction->check_purity Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature - Extend reaction time - Check catalyst incomplete->optimize_conditions success Yield Improved optimize_conditions->success impure_materials Impure Starting Materials check_purity->impure_materials No check_purification Is the purification method efficient? check_purity->check_purification Yes purify_reagents Purify/replace starting materials and solvents. impure_materials->purify_reagents purify_reagents->success inefficient_purification Product Loss During Purification check_purification->inefficient_purification No check_purification->success Yes optimize_purification Optimize Purification: - Change chromatography solvent system - Attempt recrystallization with different solvents inefficient_purification->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for improving the yield of this compound.

References

Overcoming poor solubility of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a heterocyclic organic compound that, like many molecules in its class, is predicted to have low aqueous solubility. A structurally similar compound, 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine, is documented as being slightly soluble in chloroform and methanol[1]. This suggests that the target compound likely requires the use of organic solvents or other solubilization techniques for effective use in aqueous-based biological assays.

Q2: Why does my compound precipitate when I add it to my aqueous assay buffer?

A2: Precipitation upon addition to aqueous buffers is a common issue for poorly soluble compounds. This typically occurs when a stock solution of the compound, dissolved in a high concentration of an organic solvent like DMSO, is diluted into an aqueous medium where its solubility is much lower. The final concentration of the organic solvent may not be sufficient to keep the compound dissolved.

Q3: What are the initial steps I should take to improve the solubility of this compound?

A3: A systematic approach is recommended. Start by preparing a high-concentration stock solution in an appropriate organic solvent. Then, explore the use of co-solvents, pH adjustment, and the potential of using solubilizing excipients. It is crucial to determine the maximum tolerable concentration of any solvent or excipient in your specific assay to avoid off-target effects.

Q4: Can heating or sonication help in dissolving the compound?

A4: Yes, gentle heating and sonication can aid in the dissolution of the compound in a solvent to create a stock solution. However, it is important to ensure the compound's stability at elevated temperatures. After dissolution, allow the solution to return to room temperature to check for any precipitation, which would indicate that it is a supersaturated solution. For aqueous assay solutions, these methods might provide a temporary solution, but the compound may precipitate over time as the solution cools.

Troubleshooting Guide

Issue: Compound precipitates out of solution during the experiment.

  • Question: I prepared my final working solution of this compound in my cell culture media, and it looked fine initially, but after a few hours in the incubator, I see precipitate. What should I do?

  • Answer: This phenomenon, known as "fall-out," can occur due to several factors, including temperature changes and interactions with components in the media. To address this:

    • Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level that remains soluble over the duration of the experiment.

    • Increase the co-solvent concentration: If your assay can tolerate it, slightly increasing the percentage of the co-solvent (e.g., DMSO) in the final working solution can help maintain solubility.

    • Use of Pluronic F-68: Consider the inclusion of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) in your aqueous buffer. This can help to stabilize the compound and prevent precipitation.

Issue: Inconsistent results in my biological assay.

  • Question: I am observing high variability in the results of my enzyme inhibition assay. Could this be related to the solubility of this compound?

  • Answer: Yes, poor solubility can lead to inconsistent and unreliable assay results. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. To improve consistency:

    • Confirm complete dissolution: Before use, visually inspect your stock and working solutions under a microscope to ensure no crystalline particles are present.

    • Prepare fresh dilutions: Always prepare fresh dilutions of the compound for each experiment from a well-dissolved stock solution.

    • Incorporate a solubility check: Perform a simple solubility test by preparing the highest intended assay concentration and letting it stand for the duration of your experiment to check for precipitation.

Data Presentation

The following tables provide a summary of potential solvents and the expected solubility enhancement for this compound based on common practices for similar compounds.

Table 1: Solubility in Common Organic Solvents

SolventPredicted SolubilityRecommended Stock Concentration
Dimethyl Sulfoxide (DMSO)High10-50 mM
Dimethylformamide (DMF)High10-50 mM
EthanolModerate1-10 mM
MethanolLow to Moderate1-5 mM
ChloroformLow<1 mM

Table 2: Effect of Co-solvents on Aqueous Solubility

Co-solvent System (in PBS pH 7.4)Maximum Achievable Concentration (Hypothetical)Observations
1% DMSO10 µMMay show precipitation over time
5% DMSO50 µMGenerally soluble
10% Ethanol20 µMCheck for assay compatibility
20% PEG400100 µMCan be a good option for in vivo studies

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 2.28 mg of the compound (Molecular Weight: 228.05 g/mol ).

  • Add the solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Dissolve the compound: Gently vortex the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C until the solid is completely dissolved.

  • Visual inspection: Visually confirm that the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Enhancement

  • Prepare buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and carbonate-bicarbonate buffer for basic pH).

  • Add the compound: Add an excess amount of this compound to each buffer.

  • Equilibrate: Shake the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separate the solid: Centrifuge the samples to pellet the undissolved solid.

  • Measure the concentration: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This will help identify the pH at which the compound is most soluble.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_validation Validation start Start: Poorly Soluble This compound stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) start->stock sol_options Select Solubilization Method stock->sol_options cosolvent Co-solvent Approach (e.g., PEG400, Ethanol) sol_options->cosolvent ph_adjust pH Adjustment (Test acidic and basic conditions) sol_options->ph_adjust surfactant Use of Surfactants (e.g., Tween-80, Pluronic F-68) sol_options->surfactant assay_prep Prepare Final Assay Concentration cosolvent->assay_prep ph_adjust->assay_prep surfactant->assay_prep sol_check Solubility Check (Incubate for assay duration) assay_prep->sol_check precipitate Precipitation Observed? sol_check->precipitate precipitate->sol_options Yes assay_compat Assay Compatibility Test (Vehicle control) precipitate->assay_compat No proceed Proceed with Assay assay_compat->proceed Compatible

Caption: Experimental workflow for addressing poor solubility.

decision_making_flowchart cluster_initial_steps Initial Checks cluster_solutions Potential Solutions start Start: Compound Precipitation in Aqueous Buffer check_conc Is final concentration too high? start->check_conc check_dmso Is final DMSO% too low? check_conc->check_dmso No lower_conc Lower Final Compound Concentration check_conc->lower_conc Yes increase_dmso Increase Final DMSO % (if assay tolerates) check_dmso->increase_dmso Yes use_cosolvent Introduce a Co-solvent (e.g., Ethanol, PEG400) check_dmso->use_cosolvent No end_success Problem Solved: Proceed with Experiment lower_conc->end_success increase_dmso->end_success adjust_ph Adjust Buffer pH use_cosolvent->adjust_ph Still precipitates use_cosolvent->end_success Soluble add_surfactant Add a Surfactant (e.g., Tween-80) adjust_ph->add_surfactant Still precipitates adjust_ph->end_success Soluble add_surfactant->end_success Soluble

Caption: Decision-making flowchart for solubility issues.

References

Technical Support Center: Bromination of 2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 2-methyl-3H-imidazo[4,5-b]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bromination of 2-methyl-3H-imidazo[4,5-b]pyridine, offering potential causes and solutions.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Suggested Solution
Inactive Brominating Agent Use a fresh batch of N-Bromosuccinimide (NBS). The quality of NBS can degrade over time. Consider recrystallizing older batches of NBS before use.
Insufficient Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature. For NBS brominations, reactions are often carried out at temperatures ranging from room temperature to reflux.
Inadequate Reaction Time Extend the reaction time and continue to monitor the reaction's progress. Some bromination reactions can be slow to initiate.
Poor Solubility of Starting Material Experiment with different solvent systems to ensure adequate solubility of 2-methyl-3H-imidazo[4,5-b]pyridine. Solvents such as chloroform, acetic acid, or acetonitrile can be effective.
Presence of Radical Inhibitors Ensure all glassware is clean and free of any potential radical inhibitors. Impurities in the starting material or solvent can quench the radical chain reaction if a radical-initiated pathway is intended.

Issue 2: Formation of Multiple Products (Poor Selectivity)

Possible Cause Suggested Solution
Over-bromination Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS). Adding the NBS portion-wise can help to maintain a low concentration of the brominating species and reduce the formation of di-brominated products.
Formation of Regioisomers The primary site of bromination is expected to be the 6-position on the pyridine ring. However, other positions on the pyridine or even the imidazole ring might be susceptible to bromination under certain conditions. Careful control of reaction temperature and choice of solvent can influence regioselectivity. Acetic acid as a solvent has been shown to favor bromination at the 6-position in similar systems.[1]
Side Reactions with the Methyl Group While less common for aromatic bromination, radical conditions could potentially lead to bromination of the 2-methyl group. Using electrophilic bromination conditions (e.g., NBS in acetic acid) instead of radical conditions (e.g., NBS with AIBN and light) can minimize this side reaction.
N-Bromination The nitrogen atoms in the imidazole ring could potentially be brominated, forming unstable N-bromo adducts. These are often transient but can lead to decomposition or other side products. Maintaining a non-alkaline pH can help to suppress this.

Issue 3: Difficult Purification of the Desired Product

Possible Cause Suggested Solution
Similar Polarity of Products and Byproducts Utilize column chromatography with a carefully selected eluent system. A gradient elution from a non-polar to a more polar solvent system can effectively separate the desired mono-brominated product from starting material and di-brominated byproducts.
Presence of Succinimide After the reaction, a filtration step can remove the bulk of the succinimide byproduct before aqueous work-up. Succinimide is also water-soluble and can be removed during an aqueous extraction.
Product Instability Some brominated heterocyclic compounds can be sensitive to light or air. It is advisable to store the purified product under an inert atmosphere and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the bromination of 2-methyl-3H-imidazo[4,5-b]pyridine?

The expected major product is 6-bromo-2-methyl-3H-imidazo[4,5-b]pyridine . Electrophilic aromatic substitution on the imidazo[4,5-b]pyridine ring system is generally favored on the pyridine ring, and the 6-position is often the most reactive site for halogenation.[2]

Q2: What are the most common side products in this reaction?

The most common side products include:

  • Di-brominated products: Over-bromination can lead to the formation of 5,6-dibromo-2-methyl-3H-imidazo[4,5-b]pyridine.[1]

  • Unreacted starting material: Incomplete reaction will leave 2-methyl-3H-imidazo[4,5-b]pyridine in the crude product.

  • Other regioisomers: While less common, bromination at other positions on the pyridine ring (e.g., the 5- or 7-position) or the imidazole ring can occur.

Q3: Which brominating agent is most suitable for this reaction?

N-Bromosuccinimide (NBS) is a commonly used and effective reagent for the bromination of electron-rich heterocyclic compounds. It is generally easier to handle than liquid bromine and can provide good selectivity under the right conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, the desired product, and potential side products. The spots can be visualized under UV light. LC-MS is another powerful technique for monitoring the reaction, as it provides information on the masses of the components in the reaction mixture.

Q5: What is a typical work-up procedure for this reaction?

A general work-up procedure involves:

  • Cooling the reaction mixture to room temperature.

  • Filtering off the succinimide byproduct.

  • Quenching the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining bromine or NBS.

  • Neutralizing the mixture with a base (e.g., sodium bicarbonate solution).

  • Extracting the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing the organic layer with brine, drying it over an anhydrous salt (e.g., sodium sulfate), and concentrating it under reduced pressure.

Quantitative Data

While specific yield data for the bromination of 2-methyl-3H-imidazo[4,5-b]pyridine is not extensively reported in the literature, the following table provides a general expectation for yields based on similar reactions with related compounds.

Product Expected Yield Range (%) Notes
This compound 60 - 85Yield is highly dependent on the optimization of reaction conditions.
5,6-dibromo-2-methyl-3H-imidazo[4,5-b]pyridine 5 - 20Formation increases with an excess of brominating agent and longer reaction times.
Other Side Products < 10Includes other regioisomers and products of methyl group bromination.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-methyl-3H-imidazo[4,5-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3H-imidazo[4,5-b]pyridine (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing a stirred solution of 10% sodium thiosulfate.

  • Carefully neutralize the mixture with saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

Visualizations

Bromination_Pathway A 2-methyl-3H-imidazo[4,5-b]pyridine B 6-bromo-2-methyl-3H- imidazo[4,5-b]pyridine (Major Product) A->B NBS (1.0 eq) Acetic Acid D Other Regioisomers/ Side Products A->D Suboptimal Conditions C 5,6-dibromo-2-methyl-3H- imidazo[4,5-b]pyridine (Over-bromination) B->C Excess NBS Troubleshooting_Logic Start Experiment Start Problem Low Yield or Multiple Products? Start->Problem Cause1 Inactive Reagent Problem->Cause1 No Reaction Cause2 Suboptimal Temperature/ Time Problem->Cause2 Incomplete Reaction Cause3 Over-bromination Problem->Cause3 Multiple Products Cause4 Poor Regioselectivity Problem->Cause4 Multiple Products Solution1 Use Fresh/Recrystallized NBS Cause1->Solution1 Solution2 Optimize Temperature and Reaction Time Cause2->Solution2 Solution3 Control Stoichiometry (Portion-wise addition) Cause3->Solution3 Solution4 Adjust Solvent and Temperature Cause4->Solution4 End Successful Bromination Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Optimization of Suzuki Coupling for Electron-deficient Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of electron-deficient pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the Suzuki coupling of electron-deficient pyridines, offering explanations and actionable solutions in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction with an electron-deficient pyridine resulting in a low or no yield?

A1: Low yields are a frequent challenge when working with electron-deficient pyridines and can stem from several factors:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem".[1]

  • Poor Substrate Reactivity: Electron-deficient aryl halides, such as chloropyridines, are less reactive in the oxidative addition step of the catalytic cycle compared to their bromo or iodo counterparts due to the strong Carbon-Chlorine (C-Cl) bond.[2][3]

  • Slow Transmetalation: Electron-deficient pyridyl boronic acids can exhibit slow rates of transmetalation, a critical step in the catalytic cycle.[1]

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands like Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[4] These ligands can stabilize the palladium catalyst and prevent pyridine coordination.[1]

  • Catalyst Choice: Utilize pre-formed, air-stable palladium catalysts or catalyst systems that are more resistant to inhibition.[1][5] For particularly challenging couplings, consider increasing the catalyst loading (e.g., from 3 mol% to 5 mol%).[1]

  • Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can help overcome the activation energy for the oxidative addition of the C-Cl bond.[2][4]

Q2: I'm observing a significant amount of homocoupling byproduct (bipyridine). How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[4][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then lead to homocoupling.[6]

Solutions:

  • Thorough Degassing: Ensure all solvents and reagents are thoroughly degassed before use.[1] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6] Maintain an inert atmosphere throughout the reaction.[1]

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄, can sometimes reduce side reactions that occur during the in situ reduction of Pd(II) precatalysts.[6]

  • Ligand Choice: Bulky ligands can sterically hinder the unwanted homocoupling pathway.[1]

Q3: My pyridylboronic acid seems to be degrading during the reaction. What is happening and how can I prevent it?

A3: This is likely due to protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source (like water) to yield pyridine.[2][6] This side reaction is particularly problematic with electron-deficient heteroaryl boronic acids.[7]

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and ensure the base is thoroughly dried to minimize the presence of water.[1][6]

  • Choice of Boronic Ester: Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester or a trifluoroborate salt.[4]

  • Milder Base: Using a milder base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃) can sometimes reduce the rate of this side reaction.[1]

Q4: How do I select the appropriate base and solvent for my reaction?

A4: The base and solvent are critical parameters that can significantly impact the reaction's success.

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[2][4] Strong, non-nucleophilic bases are often required for challenging couplings of electron-deficient pyridines. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices.[3][4]

  • Solvent Selection: The solvent must dissolve the reactants and facilitate the catalytic cycle.[3] Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with the addition of water.[2] The choice of solvent can influence reaction rate and yield, and screening different solvent systems is recommended for optimization.[2]

Quantitative Data Summary

The following tables summarize the effects of different reaction parameters on the yield of Suzuki coupling reactions involving electron-deficient pyridines and related substrates.

Table 1: Effect of Base on the Yield of Suzuki Coupling

EntryAryl HalideBoronic AcidBaseSolventCatalyst/LigandYield (%)Reference
12-ChloropyridinePhenylboronic AcidK₂CO₃Toluene/H₂OPd(OAc)₂/SPhos78[7]
22-ChloropyridinePhenylboronic AcidK₃PO₄Toluene/H₂OPd(OAc)₂/SPhos95[7]
32-ChloropyridinePhenylboronic AcidCs₂CO₃Toluene/H₂OPd(OAc)₂/SPhos92[7]
44-Bromoisoquinoline2-PyridylboronateKFDioxanePd₂(dba)₃/Ligand 182[8]
55-Bromopyrimidine2-PyridylboronateKFDioxanePd₂(dba)₃/Ligand 191[8]

Table 2: Effect of Solvent on the Yield of Suzuki Coupling

EntryAryl HalideBoronic AcidBaseSolventCatalyst/LigandYield (%)Reference
12,4-dichloropyrimidinePhenylboronic AcidNa₂CO₃1,4-DioxanePd(PPh₃)₄85[2]
22,4-dichloropyrimidinePhenylboronic AcidNa₂CO₃IsopropanolPd(PPh₃)₄60[2]
32,4-dichloropyrimidinePhenylboronic AcidNa₂CO₃THFPd(PPh₃)₄75[2]

Table 3: Effect of Catalyst/Ligand on the Yield of Suzuki Coupling

EntryAryl HalideBoronic AcidBaseSolventCatalyst/LigandYield (%)Reference
1Bromobenzene6-Methoxypyridyl-2-boronic esterK₃PO₄ToluenePd(OAc)₂/PCy₃<5[5]
2Bromobenzene6-Methoxypyridyl-2-boronic esterK₃PO₄ToluenePd(OAc)₂/dppf<5[5]
3Bromobenzene6-Methoxypyridyl-2-boronic esterK₃PO₄ToluenePd₂ (dba)₃/XPhos85[5]
43-Amino-2-chloropyridine2-Methoxyphenylboronic acidK₃PO₄Toluene/H₂OPd(OAc)₂/SPhos99[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Electron-Deficient Pyridine Halide:

This is a generalized procedure and should be optimized for specific substrates.[4]

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the pyridyl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand.[4][6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[4][6]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, Dioxane) via syringe.[1][4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][4]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[2][4]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4] The crude product can then be purified by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling catalyst_issue Catalyst Inactivation or Low Reactivity? start->catalyst_issue side_reactions Significant Side Reactions? start->side_reactions conditions_issue Suboptimal Reaction Conditions? start->conditions_issue catalyst_solution Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading Use Air-Stable Precatalysts catalyst_issue->catalyst_solution Yes side_reactions_solution Protodeboronation: Use Anhydrous Conditions Switch to Boronic Ester Homocoupling: Thoroughly Degas Solvents Use Pd(0) Source side_reactions->side_reactions_solution Yes conditions_solution Screen Different Bases (e.g., K3PO4, Cs2CO3) Screen Solvents (e.g., Dioxane, Toluene) Increase Reaction Temperature conditions_issue->conditions_solution Yes Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting for Chloropyridines) pd0->oxidative_addition Ar-X transmetalation Transmetalation oxidative_addition->transmetalation Ar'-B(OR)₂ Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Product product Product (Ar-Ar') reductive_elimination->product aryl_halide Ar-X (e.g., Chloropyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification weigh_reagents Weigh Pyridyl Halide, Boronic Acid/Ester, Base, and Catalyst/Ligand combine_solids Combine Solid Reagents in Reaction Vessel weigh_reagents->combine_solids dry_glassware Oven-dry Glassware dry_glassware->combine_solids inert_atmosphere Establish Inert Atmosphere (3x Vacuum/Argon cycles) combine_solids->inert_atmosphere add_solvent Add Degassed Solvent inert_atmosphere->add_solvent heat_stir Heat to Desired Temperature with Stirring add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify

References

Technical Support Center: Removal of Palladium Catalyst from 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reactions involving 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of residual palladium from my this compound reaction crucial?

A1: The removal of residual palladium is critical for several reasons. In the context of drug development, regulatory agencies have stringent limits on the amount of residual palladium in active pharmaceutical ingredients (APIs).[1] Palladium is a toxic heavy metal, and its presence can compromise the safety and efficacy of the final drug product. Furthermore, residual palladium can interfere with downstream synthetic steps or biological assays.

Q2: What are the most common methods for removing palladium catalysts?

A2: Common methods for palladium removal include:

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when the palladium has precipitated out of the solution. Using a filter aid like Celite® is a common practice.[2]

  • Adsorption: Utilizing solid-supported scavengers with high affinity for palladium. These can be silica-based or polymer-based materials functionalized with thiols, amines, or other chelating groups. Activated carbon is also widely used.

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor.

  • Extraction: Using a liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.

  • Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.

Q3: How do I choose the best palladium removal method for my this compound reaction?

A3: The optimal method depends on several factors:

  • The nature of your product: Consider the solubility and stability of this compound and its derivatives.

  • The form of the palladium residue: Determine if the palladium is homogeneous (dissolved) or heterogeneous (solid).

  • The reaction solvent: The solvent system can affect the efficiency of scavengers and the solubility of palladium species.

  • The scale of your reaction: Some methods are more suitable for large-scale production than others.

A decision tree for selecting an appropriate method is provided below.

Q4: What are palladium scavengers and how do they work?

A4: Palladium scavengers are materials, typically silica gel or polymers, that have been functionalized with ligands that have a high affinity for palladium.[3] These ligands, often containing sulfur or nitrogen atoms, chelate with the palladium, effectively "scavenging" it from the solution. The solid-supported scavenger can then be easily removed by filtration.

Q5: How can I determine the amount of residual palladium in my sample?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace amounts of palladium.[4][5] Other techniques like atomic absorption spectroscopy and X-ray fluorescence can also be used.[4]

Troubleshooting Guide

Problem 1: Incomplete palladium removal after filtration through Celite.

  • Symptom: The filtrate remains black or grey, or ICP-MS analysis shows high residual palladium levels.

  • Possible Causes:

    • The palladium species are soluble and are passing through the Celite pad.

    • The Celite pad is not packed properly, allowing fine palladium particles to pass through.

  • Solutions:

    • Switch to a different method: If soluble palladium is present, filtration alone is not sufficient. Consider using a palladium scavenger.

    • Induce precipitation: Try adding an anti-solvent to precipitate the palladium before filtration.

    • Improve filtration technique: Ensure the Celite pad is well-compacted and pre-wetted with the reaction solvent before filtering.

Problem 2: Low product recovery after using a palladium scavenger.

  • Symptom: The yield of this compound is significantly lower than expected after the scavenging step.

  • Possible Causes:

    • The product is binding to the scavenger.

    • The scavenger was not washed sufficiently after filtration.

  • Solutions:

    • Reduce scavenger amount: Use the minimum effective amount of scavenger. An initial screening with 4-8 molar equivalents of scavenger relative to the residual metal concentration is recommended, which can be optimized down to 2-4 equivalents.[1][6]

    • Thoroughly wash the scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.

    • Screen different scavengers: Some scavengers may have a higher affinity for your product. Test a variety of scavengers to find one with high selectivity for palladium.

    • Adjust the solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.

Problem 3: Inconsistent palladium removal from batch to batch.

  • Symptom: The level of residual palladium varies significantly between different runs of the same reaction.

  • Possible Causes:

    • Variations in the palladium species present at the end of the reaction (e.g., different oxidation states).

    • Inconsistent work-up procedures.

  • Solutions:

    • Standardize the work-up: Ensure a consistent work-up procedure before the palladium removal step.

    • Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.

    • Consider a pre-treatment step: A mild oxidation or reduction step could convert the palladium into a single, more easily removed species.

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of different palladium removal methods from various sources. Note that the efficiency can be highly dependent on the specific reaction conditions and the nature of the product.

Method/ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalSource
Column Chromatography~5000<100>98%[4]
Column Chromatography + Scavenging Resin~5000<50>99%[4]
Biotage MP-TMT852<1>99.9%[7]
"Other" TMT Scavenger852~200~76.5%[7]
Polymer-bound Ethylenediamines2000-3000100-30090-95%[8]
TMT treatment + Crystallization600-650<1>99.8%[9]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.

  • Prepare the Celite Pad:

    • Place a piece of filter paper in a Büchner funnel.

    • Add a 1-2 cm layer of Celite over the filter paper and gently press to create a compact bed.

    • Pre-wet the Celite pad with the solvent used in your reaction mixture.

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce viscosity.

    • Slowly pour the diluted mixture onto the center of the Celite bed.

    • Apply gentle vacuum to draw the solution through the filter.

  • Wash the Celite Pad:

    • Wash the Celite pad with fresh solvent to ensure all of your product is recovered.

  • Collect the Filtrate:

    • The filtrate contains your product, now free of heterogeneous palladium.

Protocol 2: Palladium Removal using a Solid-Supported Scavenger (e.g., SiliaMetS® Thiol)

This protocol is a general guideline and may require optimization.

  • Select and Quantify the Scavenger:

    • Choose a scavenger based on the likely palladium species in your reaction. For many cross-coupling reactions, thiol-based scavengers are effective.

    • For initial screening, use 4-8 molar equivalents of the scavenger relative to the initial palladium concentration.[1][6]

  • Scavenging Procedure:

    • Dissolve the crude product containing palladium in a suitable solvent.

    • Add the calculated amount of the solid-supported scavenger to the solution. No pre-wetting is required for many commercial scavengers.[6]

    • Stir the mixture at room temperature. Scavenging is typically complete within 1-4 hours.[6] The reaction can be gently heated (e.g., to 40-60 °C) to increase the rate of scavenging.

  • Filtration:

    • Filter the mixture through a fritted funnel or a standard filtration setup to remove the solid scavenger.

  • Washing and Concentration:

    • Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis:

    • Analyze the palladium content of the purified product using ICP-MS to confirm successful removal.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Initial Work-up cluster_removal Palladium Removal cluster_analysis Analysis & Final Product reaction This compound + Coupling Partner (e.g., Suzuki, Buchwald-Hartwig) workup Aqueous Work-up / Extraction reaction->workup filtration Filtration (e.g., through Celite) workup->filtration Heterogeneous Pd scavenging Scavenging (e.g., with SiliaMetS) workup->scavenging Homogeneous Pd chromatography Column Chromatography workup->chromatography Complex Mixture analysis ICP-MS Analysis filtration->analysis scavenging->analysis chromatography->analysis product Purified Product analysis->product

Caption: General experimental workflow for palladium removal.

decision_tree cluster_hetero Heterogeneous cluster_homo Homogeneous start Is the Palladium Catalyst Homogeneous or Heterogeneous? filtration Filtration through Celite start->filtration Heterogeneous scavenger_q Is high product purity critical? start->scavenger_q Homogeneous scavenger Use Solid-Supported Scavenger scavenger_q->scavenger Yes chromatography Column Chromatography scavenger_q->chromatography No, further purification needed crystallization Crystallization scavenger_q->crystallization No, and product is crystalline

Caption: Decision tree for selecting a palladium removal method.

References

Preventing regioisomer formation in imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of imidazo[4,5-b]pyridines, with a specific focus on preventing the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in the synthesis of imidazo[4,5-b]pyridines?

A1: Regioisomer formation is a common challenge primarily due to the unsymmetrical nature of the 2,3-diaminopyridine precursor. When introducing substituents, particularly on the imidazole ring nitrogen atoms, the reaction can occur at either the N1 or N3 position, which leads to a mixture of isomers.[1] These regioisomers often possess very similar physical and chemical properties, making their separation a difficult task.

Q2: At which stages of the synthesis is regioisomer formation most prevalent?

A2: Regioisomerism is a significant concern during two main stages:

  • Cyclization: The initial formation of the imidazo[4,5-b]pyridine ring by condensing 2,3-diaminopyridine with aldehydes or carboxylic acids can sometimes lead to mixtures, although this is less common than N-alkylation issues.

  • N-Alkylation/N-Arylation: This is the most critical step for regioisomer formation. The imidazo[4,5-b]pyridine core has multiple nucleophilic nitrogen atoms, and alkylating or arylating agents can react at different positions, most commonly at the N1 and N3 positions of the imidazole ring.

Q3: How can I definitively determine the structure of the synthesized regioisomers?

A3: Unambiguous structure determination of regioisomers requires advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) is particularly powerful. Specifically:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. This is very effective for distinguishing isomers where a substituent is in proximity to a specific proton on the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This technique is invaluable for establishing the connectivity of atoms and confirming the point of substitution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unfavorable Regioisomeric Ratio Reaction Conditions: The choice of base, solvent, and temperature significantly influences the regioselectivity of N-alkylation.Investigate and optimize reaction conditions. For instance, in N-alkylation reactions, the use of different bases (e.g., K2CO3, NaH) and solvents (e.g., DMF, THF, acetonitrile) can alter the N1/N3 ratio. Consider a directed synthesis approach, such as a palladium-catalyzed reaction, for better regiocontrol.[1]
Steric Hindrance: The steric bulk of the reactants can favor the formation of one regioisomer over another.Modify the substituents on your starting materials. Introducing a bulky group at a position adjacent to one of the nitrogen atoms can sterically hinder the approach of the reactant to that site, thereby favoring substitution at the less hindered nitrogen.
Difficulty in Separating Regioisomers Similar Polarity: Regioisomers often have very similar polarities, making separation by standard column chromatography challenging.Utilize High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase. Reversed-phase columns (e.g., C18) are often effective. For particularly stubborn separations, consider specialized columns like those with pentafluorophenyl (PFP) phases, which can offer different selectivity.
Poor Peak Shape in Chromatography Add a modifier to the mobile phase. A small amount of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., triethylamine) can suppress the ionization of your compounds and improve peak shape.
Low Yield of Desired Product Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature.
Degradation of Materials: Starting materials or the product may be unstable under the reaction conditions.Ensure the use of pure, dry reagents and solvents. If your compounds are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Quantitative Data Summary

The regioselectivity of N-alkylation of the imidazo[4,5-b]pyridine core is highly dependent on the reaction conditions and the substitution pattern of the starting material. Below is a summary of reported quantitative data.

Imidazo[4,5-b]pyridine DerivativeAlkylating AgentBaseSolventCatalystTemperatureRegioisomeric Ratio (N1:N3) / Yield
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK2CO3DMF-Room Temp.N1/N3 ratio varied with substitution at C-2
2-Methyl-imidazo[4,5-b]pyridine-4-oxideBenzyl bromideK2CO3DMF-Room Temp.Opposite N1/N3 ratios compared to the unsubstituted analog
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAllyl bromideK2CO3DMFTBABRoom Temp.58% Yield (3-allyl product)
6-Bromo-2-(4-nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK2CO3DMFTBABRoom Temp.79% Yield (3-allyl product)
6-Bromo-2-[(4'-N,N-dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineAllyl bromideK2CO3DMFTBABRoom Temp.54% Yield (3-allyl product)
6-Bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK2CO3DMFTBABRoom Temp.87% Yield (3-propargyl product)
2-Chloro-3-aminopyridineVarious primary amidesK3PO4t-BuOHPd2(dba)3 / Me4tBuXPhosReflux51-99% Yield (N1-substituted products)[2]

TBAB: Tetra-n-butylammonium bromide (Phase Transfer Catalyst)

Experimental Protocols

Protocol 1: Regioselective Synthesis of N1-Substituted Imidazo[4,5-b]pyridines via Palladium-Catalyzed Amidation

This protocol provides a method for the regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines.[2]

Materials:

  • Substituted 2-chloro-3-aminopyridine

  • Primary amide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Potassium phosphate (K3PO4)

  • tert-Butanol (t-BuOH)

Procedure:

  • To an oven-dried reaction vessel, add the 2-chloro-3-aminopyridine (1.0 eq), the primary amide (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst (e.g., Pd2(dba)3, 2 mol %) and the phosphine ligand (e.g., XPhos, 8 mol %).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous tert-butanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of 6H-Imidazo[4,5-b]pyridine using a Phase-Transfer Catalyst

This protocol describes a general procedure for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine, which can favor the N3 isomer depending on the substrate.

Materials:

  • Substituted 6H-imidazo[4,5-b]pyridine

  • Alkylating agent (e.g., allyl bromide, propargyl bromide)

  • Potassium carbonate (K2CO3)

  • Tetra-n-butylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq) in DMF, add potassium carbonate (2.2 eq) and tetra-n-butylammonium bromide (0.15 eq).

  • Stir the mixture at room temperature and add the alkylating agent (1.6 eq) dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Regioisomer_Formation cluster_start Starting Materials cluster_cyclization Cyclization cluster_alkylation N-Alkylation cluster_products Products 2,3-Diaminopyridine 2,3-Diaminopyridine Imidazo[4,5-b]pyridine_core Imidazo[4,5-b]pyridine Core 2,3-Diaminopyridine->Imidazo[4,5-b]pyridine_core Condensation Aldehyde Aldehyde Aldehyde->Imidazo[4,5-b]pyridine_core N1_Isomer N1-Regioisomer Imidazo[4,5-b]pyridine_core->N1_Isomer Alkylation at N1 N3_Isomer N3-Regioisomer Imidazo[4,5-b]pyridine_core->N3_Isomer Alkylation at N3 Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N1_Isomer Alkyl_Halide->N3_Isomer Base_Solvent Base / Solvent Base_Solvent->N1_Isomer Base_Solvent->N3_Isomer

Caption: General reaction pathway for the synthesis of N-substituted imidazo[4,5-b]pyridines.

Control_Strategies Start Mixture of Regioisomers Strategy Control Strategy Selection Start->Strategy Directed Directed Synthesis (e.g., Pd-catalyzed amidation) Strategy->Directed Method Steric Steric Hindrance Strategy->Steric Substrate Design Conditions Optimization of Reaction Conditions Strategy->Conditions Process Optimization Outcome1 Favors N1 Isomer Directed->Outcome1 Outcome2 Favors Less Hindered Isomer Steric->Outcome2 Outcome3 Improved Regioisomeric Ratio Conditions->Outcome3

Caption: Decision-making workflow for controlling regioisomer formation.

References

Technical Support Center: Synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine. Below are troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic routes, and a detailed experimental protocol to address challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the this compound core? A1: The most prevalent method is the condensation of 5-bromo-2,3-diaminopyridine with acetic acid or its derivatives (like acetic anhydride). This reaction is typically performed at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions, to facilitate the cyclization and formation of the imidazole ring.[1][2]

Q2: Why is regioisomer formation a significant issue during the synthesis and alkylation of imidazo[4,5-b]pyridines? A2: Regioisomer formation is a common challenge due to the unsymmetrical nature of the imidazo[4,5-b]pyridine core.[1] The imidazole ring has two nitrogen atoms (N1 and N3), and during reactions like N-alkylation, the alkyl group can attach to either nitrogen, leading to a mixture of isomers. Similarly, substitution on the pyridine ring can also result in different positional isomers. These regioisomers often have very similar physical and chemical properties, making their separation difficult.[1]

Q3: What are the primary challenges when scaling up this synthesis? A3: Scaling up the synthesis of heterocyclic compounds presents several challenges. These include ensuring consistent temperature control in larger reaction vessels, managing the safe handling of potentially hazardous reagents, and developing efficient purification methods for large quantities of product.[3][4] Inefficient heat dissipation can lead to increased byproduct formation.[4] Furthermore, purification techniques that are simple on a lab scale, like column chromatography, can become costly and time-consuming at an industrial scale.[5]

Q4: How can I purify the crude this compound product? A4: The most common methods for purification are recrystallization and column chromatography.[1] Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often effective for removing minor impurities and can be a cost-effective method for larger scales.[4] For more challenging separations, especially of regioisomers, silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) may be necessary.[1]

Q5: What analytical techniques are used to confirm the structure of the final product? A5: A combination of spectroscopic techniques is essential for unambiguous structure determination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to determine the chemical structure and connectivity of atoms.[6] For confirming the specific regioisomer, two-dimensional NMR techniques like NOESY and HMBC are particularly powerful. Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has run for the specified time, but TLC/LC-MS analysis shows mostly starting material and a low yield of the product. What should I do?

  • Answer:

    • Verify Reaction Completion: First, ensure the reaction has genuinely gone to completion. Continue monitoring for an extended period. Some condensations can be sluggish.

    • Increase Temperature: If the reaction remains incomplete, consider gradually increasing the reaction temperature. The condensation to form the imidazole ring often requires significant thermal energy to overcome the activation barrier.[1]

    • Check Reagent Quality: Ensure that the starting materials, particularly the 5-bromo-2,3-diaminopyridine, are pure and dry. The presence of impurities or moisture can inhibit the reaction or lead to side products.[1]

    • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and improve yields.[7]

Issue 2: Significant Formation of Byproducts

  • Question: My reaction produces the desired product, but I'm observing significant, hard-to-separate byproducts. How can I minimize them?

  • Answer:

    • Identify Byproducts: If possible, try to identify the structure of the major byproducts. Common side products include incompletely cyclized intermediates or products from the oxidation of the diaminopyridine starting material.[7]

    • Control Temperature: Overheating can cause decomposition or the formation of polymeric tars. Maintain a stable and optimized temperature throughout the reaction.

    • Optimize Stoichiometry: Carefully control the stoichiometry of your reagents. For instance, in related multicomponent reactions, adjusting the ratio of the reactants can shift the equilibrium away from the formation of stable intermediates like Schiff bases.[7]

    • Atmospheric Control: The 2,3-diaminopyridine precursor can be susceptible to oxidation, leading to highly polar byproducts.[7] Running the reaction under an inert atmosphere can mitigate this issue.

Issue 3: Difficulty in Purifying the Product by Column Chromatography

  • Question: The product and a major impurity have very similar Rf values on TLC, making separation by column chromatography difficult. What are my options?

  • Answer:

    • Optimize Chromatography Conditions: Systematically screen different solvent systems (mobile phases) for your column. Sometimes a small change in solvent polarity or composition (e.g., adding a small percentage of methanol to a dichloromethane system) can achieve separation.

    • Attempt Recrystallization: Before resorting to more complex chromatography, attempt to recrystallize the crude product from various solvents. This can be a highly effective method for removing impurities with different solubility profiles.

    • Use Preparative HPLC: For very challenging separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase) is a powerful alternative.[1] It offers much higher resolution than standard silica gel chromatography. Adding modifiers like formic acid or triethylamine to the mobile phase can improve peak shape for basic compounds like imidazopyridines.[1]

Data Presentation

Table 1: Comparison of General Synthetic Routes for Imidazo[4,5-b]pyridines

Synthetic RouteKey ReagentsTypical SolventsTemperatureTypical YieldsKey Advantages/Disadvantages
Phillips Condensation 5-Bromo-2,3-diaminopyridine, Acetic AcidAcetic Acid, Polyphosphoric Acid (PPA)120°C to RefluxModerate to GoodSimple, direct route. High temperatures can lead to byproducts.
Tandem Synthesis [8]2-Chloro-3-nitropyridine, Primary Amine, Aldehyde, Zn/HClWater-IPA80°CModerateMulti-step one-pot reaction; avoids handling of diaminopyridine.
Microwave-Assisted [2]2,3-Diaminopyridine, AldehydesPolyphosphoric Acid (PPA)Elevated (Microwave)Good (~75%)Rapid reaction times, often higher yields. Requires specialized equipment.

Experimental Protocols

Protocol: Synthesis of this compound via Phillips Condensation

This protocol is a generalized procedure based on the classical Phillips condensation reaction.

Materials:

  • 5-Bromo-2,3-diaminopyridine (1.0 eq)

  • Glacial Acetic Acid (serves as reagent and solvent) or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2,3-diaminopyridine (1.0 eq).

  • Add an excess of glacial acetic acid to the flask (e.g., 10-20 mL per gram of diamine).

  • Heat the reaction mixture to reflux (typically around 120-140°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into an ice-water bath.

  • Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to basic (~pH 8-9). The crude product may precipitate at this stage.

  • Extract the aqueous mixture with an organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol) or by column chromatography on silica gel to obtain the pure this compound.[1]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Weigh Starting Materials (5-Bromo-2,3-diaminopyridine, Acetic Acid) C Combine Reagents in Flask A->C B Assemble Reflux Apparatus B->C D Heat to Reflux (120-140°C) C->D E Monitor by TLC/LC-MS D->E F Cool Reaction Mixture E->F G Neutralize with NaHCO3 F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Recrystallization or Column Chromatography I->J K Characterize Product (NMR, MS) J->K L Final Product K->L

Caption: Experimental workflow for the synthesis of this compound.

G Start Low Product Yield Observed Check_Completion Is reaction incomplete (TLC/LC-MS shows starting material)? Start->Check_Completion Increase_Conditions Increase Reaction Time and/or Temperature Check_Completion->Increase_Conditions Yes Check_Byproducts Are significant byproducts present? Check_Completion->Check_Byproducts No End_Success Yield Improved Increase_Conditions->End_Success Degradation Is there evidence of degradation (e.g., baseline material on TLC)? Check_Byproducts->Degradation Yes Optimize_Purification Review & Optimize Purification Method Check_Byproducts->Optimize_Purification No Degradation->Optimize_Purification No Use_Inert_Atmosphere Use Inert Atmosphere (N2/Ar). Check Reagent Purity. Degradation->Use_Inert_Atmosphere Yes Optimize_Purification->End_Success Use_Inert_Atmosphere->End_Success End_Fail Further Investigation Needed G cluster_reactants Starting Materials cluster_products Potential Products SM1 5-Bromo-2,3-diaminopyridine Process Reaction (Heat) SM1->Process SM2 Acetic Acid / Anhydride SM2->Process Product Desired Product (this compound) Process->Product Byproduct1 Oxidized Starting Material Process->Byproduct1 Byproduct2 Incomplete Cyclization Intermediate Process->Byproduct2 Byproduct3 Polymeric Tars Process->Byproduct3

References

Troubleshooting low conversion in C-C coupling with 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C-C Coupling with 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

This guide provides troubleshooting advice for researchers experiencing low conversion in palladium-catalyzed C-C coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) with the heteroaromatic substrate this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low conversion in my coupling reaction with this compound?

Low conversion with this substrate is frequently linked to catalyst deactivation or "poisoning".[1][2][3] The imidazo[4,5-b]pyridine core contains Lewis-basic nitrogen atoms that can strongly coordinate to the palladium catalyst.[1][4] This deleterious coordination can interfere with the desired catalytic cycle, sequestering the active catalyst and preventing it from participating in the reaction, ultimately leading to low or no product formation.[4]

Q2: My reaction starts but then stalls. What are the likely causes and solutions?

A stalling reaction often points directly to catalyst instability or deactivation over the course of the experiment.

  • Catalyst Poisoning: As mentioned, the primary cause is often the substrate's nitrogen atoms binding to the palladium center.[1][4]

    • Solution: Employ sterically bulky, electron-rich ligands. Ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs) can shield the palladium center, promoting the desired C-C bond formation while hindering coordination from the substrate's heteroatoms.[1][5][6]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation and deactivation.

    • Solution: Ensure rigorous degassing of all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[7][8]

  • Moisture: Excessive water can facilitate side reactions and may negatively impact the catalyst's stability and the integrity of boronic acid reagents.[9]

    • Solution: Use anhydrous solvents and dry glassware. While some Suzuki reactions benefit from a small amount of water as a co-solvent, the amount should be carefully controlled.

Q3: How do I select the optimal catalyst, ligand, and base for this challenging substrate?

The choice of reagents is critical for overcoming the inherent difficulties of this substrate. A systematic screen of parameters is often necessary.[8][10]

  • Catalyst/Precatalyst: Modern palladium precatalysts, such as the G3/G4 Buchwald precatalysts, are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][11] These precatalysts are designed for air-stability and efficiently generate the active monoligated Pd(0) species in solution.

  • Ligand Selection: Standard ligands like PPh₃ may be insufficient. Sterically demanding and electron-donating ligands are crucial.[1][3]

    • For Suzuki/Heck: Consider Buchwald ligands (XPhos, SPhos, RuPhos) or NHCs (e.g., IPr, PEPPSI-type catalysts).[6][12]

    • For Sonogashira: Bulky phosphines like XPhos have proven effective in copper-free Sonogashira reactions with challenging substrates.[13]

  • Base Selection: The base plays a key role in the catalytic cycle and can influence side reactions.

    • Recommendation: Weaker inorganic bases are often preferred to minimize side reactions like debromination.[7] Consider screening K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[7][14][15] Stronger bases like alkoxides (e.g., t-BuONa) should be used with caution as they can promote catalyst degradation and side reactions.[7]

Q4: I am seeing a significant amount of debrominated starting material. How can I prevent this side reaction?

The formation of 2-methyl-3H-imidazo[4,5-b]pyridine (hydrodehalogenation) is a common side reaction.

  • Cause: This typically arises from either a competing reaction pathway promoted by certain bases or from catalyst decomposition. Stronger bases can sometimes generate palladium-hydride species that lead to debromination.[7]

  • Solutions:

    • Switch to a Milder Base: Changing from a strong base like an alkoxide to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can suppress this pathway.[7][14] Cesium fluoride (CsF) has also been reported to be effective in minimizing such side products.[7]

    • Ensure Catalyst Activity: Use a fresh, high-quality catalyst and ligand. A deactivated or decomposed catalyst can sometimes promote this side reaction.

    • Thorough Degassing: As with low conversion, ensure oxygen is rigorously excluded from the reaction.

Data Presentation: Optimizing Reaction Parameters

The following tables provide a general guide for selecting conditions based on literature for similar heteroaromatic substrates. Optimal conditions for this compound should be determined empirically.

Table 1: General Comparison of Ligand Classes for Suzuki-Miyaura Coupling

Ligand ClassExample(s)General CharacteristicsSuitability for N-Heterocycles
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, common ligands. May require higher temperatures.Often low to moderate success due to insufficient activity and inability to prevent catalyst poisoning.[16]
Bidentate Phosphines BINAP, dppfForm stable chelate complexes with palladium.Can be effective, but the strong chelation may sometimes inhibit the catalytic cycle.[17]
Biaryl Phosphines XPhos, SPhosSterically bulky and electron-rich. Highly active.Highly Recommended. Excellent for challenging substrates, promoting fast oxidative addition and preventing catalyst deactivation.[1][16]
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, form very stable Pd-complexes.Recommended. Often show high thermal stability and activity, making them suitable for difficult couplings.[5][6]

Table 2: Influence of Base Selection on Reaction Outcomes

BaseTypeTypical ConditionsPotential Issues / Remarks
K₂CO₃ / Cs₂CO₃ Carbonate (Inorganic)Aqueous Dioxane or THF, 80-100 °CGenerally effective and a good starting point.[14][15] Cs₂CO₃ is more soluble and basic.
K₃PO₄ Phosphate (Inorganic)Anhydrous or Aqueous Dioxane/Toluene, 80-110 °CA strong, non-nucleophilic base. Often provides excellent results with minimal side reactions.[7]
CsF / KF Fluoride (Inorganic)Anhydrous THF or Dioxane, 80-100 °CCan be very effective at minimizing debromination and other base-mediated side reactions.[7][15]
t-BuONa / t-BuOK Alkoxide (Organic)Anhydrous Toluene or Dioxane, RT-100 °CVery strong base. High risk of promoting debromination and ester hydrolysis if present.[7] Use with caution.
Et₃N Amine (Organic)DMF or MeCN, 80-110 °CGenerally used in Heck and Sonogashira reactions.[13] May not be basic enough for some Suzuki couplings.

Visualized Workflows and Mechanisms

The following diagrams illustrate a logical troubleshooting workflow and the fundamental catalytic cycles involved in C-C coupling.

TroubleshootingWorkflow Troubleshooting Low Conversion start Low Conversion Observed cat_check Evaluate Catalyst System start->cat_check cond_check Optimize Reaction Conditions start->cond_check reagent_check Verify Reagent Quality start->reagent_check cat_fresh Use Fresh Precatalyst (e.g., Buchwald G3/G4) cat_check->cat_fresh cond_degas Improve Degassing (Freeze-Pump-Thaw) cond_check->cond_degas reagent_sm Check Purity of Starting Materials (NMR, LCMS) reagent_check->reagent_sm cat_ligand Screen Bulky Ligands (XPhos, SPhos, NHC) cat_fresh->cat_ligand cat_loading Increase Catalyst Loading (e.g., 2 -> 5 mol%) cat_ligand->cat_loading end_node Improved Conversion cat_loading->end_node cond_base Screen Weaker Bases (K₃PO₄, Cs₂CO₃, CsF) cond_degas->cond_base cond_temp Increase Temperature (e.g., 80°C -> 110°C) cond_base->cond_temp cond_solvent Change Solvent (Dioxane, Toluene, DMF) cond_temp->cond_solvent cond_solvent->end_node reagent_boronic Verify Boronic Acid/Ester (Check for decomposition) reagent_sm->reagent_boronic reagent_solvent Use Anhydrous Solvents reagent_boronic->reagent_solvent reagent_solvent->end_node

Caption: A systematic workflow for troubleshooting low conversion.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 LₙPd(0) pd_oa Lₙ(Ar)Pd(II)-X pd0->pd_oa Oxidative Addition (+ Ar-X) pd_tm Lₙ(Ar)Pd(II)-R pd_oa->pd_tm Transmetalation (+ R-B(OR)₂ + Base) pd_tm->pd0 Reductive Elimination product Ar-R pd_tm->product poison Catalyst Deactivation poison->pd0  Coordination substrate Imidazo[4,5-b]pyridine (Substrate) substrate->poison

Caption: Suzuki-Miyaura cycle with potential catalyst deactivation.

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0) pd_oa (Ar)Pd(II)-X pd0->pd_oa Oxidative Addition (+ Ar-X) pd_olefin Olefin Complex pd_oa->pd_olefin Olefin Coordination pd_insert σ-Alkyl Pd(II) pd_olefin->pd_insert Migratory Insertion pd_insert->pd0 β-Hydride Elimination & Reductive Elimination (+ Base) product Ar-Olefin (Substituted) pd_insert->product base_regen Base-HX pd_insert->base_regen

Caption: General catalytic cycle for the Heck reaction.

General Experimental Protocol (Suzuki-Miyaura Coupling)

This protocol serves as a starting point and should be optimized for the specific boronic acid or ester being used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration)

Procedure:

  • Preparation: To a flame-dried Schlenk flask or microwave vial, add the this compound, the boronic acid/ester, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider incrementally increasing the temperature.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.

References

Stability of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

The imidazo[4,5-b]pyridine core is a relatively stable aromatic system. However, its stability can be influenced by factors such as pH, temperature, and the presence of strong nucleophiles or electrophiles. While specific data for this compound is not extensively documented in publicly available literature, general principles of heterocyclic chemistry and data from related compounds suggest that it may be susceptible to degradation under harsh acidic or basic conditions. For instance, a decrease in temperature during the synthesis of a similar compound was found to be crucial to prevent degradation.

Q2: How does pH affect the stability of this compound?

The stability of this compound is expected to be highly pH-dependent due to the presence of basic nitrogen atoms in both the pyridine and imidazole rings.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, the nitrogen atoms are likely to be protonated. This can activate the ring system towards nucleophilic attack by water or other nucleophiles present in the medium, potentially leading to ring-opening or other degradation pathways. Studies on related imidazo[4,5-b]pyridine derivatives show they can become diprotonated at pH values between 3.4 and 4.4.

  • Neutral Conditions (pH 6-8): The compound is expected to be most stable around neutral pH. At this pH, the molecule exists predominantly as a monoprotonated species.

  • Basic Conditions (pH > 10): In strongly alkaline solutions, the compound will be in its neutral form. While generally more stable than in strong acid, it can still be susceptible to nucleophilic attack by hydroxide ions, particularly at elevated temperatures. There is evidence of base-catalyzed hydrolysis of substituents on related imidazo[4,5-b]pyridine scaffolds.

Q3: What are the likely degradation pathways for this molecule?

While specific degradation pathways for this compound have not been fully elucidated, potential degradation mechanisms under acidic and basic conditions can be postulated based on the chemistry of related heterocyclic systems.

  • Acid-Catalyzed Hydrolysis: Protonation of the imidazole or pyridine nitrogen could facilitate the addition of water, potentially leading to the cleavage of the imidazole ring.

  • Base-Catalyzed Hydrolysis: Under strong basic conditions, direct nucleophilic attack by hydroxide on the heterocyclic core could occur, although this is generally less favorable for electron-rich aromatic systems. More likely, if other susceptible functional groups were present, they would be more prone to hydrolysis.

  • Debromination: The bromo substituent might be susceptible to nucleophilic substitution or reductive debromination under certain conditions, although this is less likely to be a primary degradation pathway under simple acidic or basic hydrolysis.

Q4: Are there any known incompatible reagents or conditions to avoid?

Based on general chemical principles, the following should be considered:

  • Strong, non-nucleophilic acids (e.g., trifluoroacetic acid) at elevated temperatures might cause decomposition.

  • Strong bases (e.g., sodium hydroxide, potassium carbonate) in combination with heat could lead to degradation. For example, the use of potassium carbonate as a base during a Suzuki coupling reaction on a related compound led to the hydrolysis of a nitrile group, indicating the potential for base-mediated degradation.

  • Reducing agents: The bromo-substituent may be labile to certain reducing agents.

  • High temperatures: As noted in synthetic procedures for similar compounds, elevated temperatures can lead to degradation.

Troubleshooting Guide

Issue Encountered Possible Cause Suggested Solution
Low or no recovery of the compound after acidic workup. The compound has degraded under the acidic conditions.- Neutralize the reaction mixture to a pH between 6 and 8 before extraction.- Use milder acidic conditions (e.g., saturated ammonium chloride solution instead of strong HCl).- Perform the workup at a lower temperature (e.g., on an ice bath).
Unexpected peaks in HPLC/LC-MS analysis after storage in solution. The compound is degrading in the storage solvent.- Store solutions at low temperatures (-20°C or -80°C).- Prepare fresh solutions before use.- If possible, store the compound as a solid.- Evaluate the stability of the compound in different solvents (e.g., acetonitrile, DMSO, ethanol).
Formation of byproducts during a reaction involving basic conditions. The compound is unstable under the basic conditions used.- Use a weaker base if the reaction chemistry allows.- Reduce the reaction temperature and/or time.- Perform the reaction under an inert atmosphere to prevent oxidative degradation that might be promoted by basic conditions.
Inconsistent results in biological assays. The compound may be degrading in the assay buffer or medium over the course of the experiment.- Assess the stability of the compound in the assay buffer under the experimental conditions (time, temperature).- Include a time-course stability study as part of the assay development.- Consider preparing fresh dilutions of the compound immediately before addition to the assay.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific experimental needs.

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

Objective: To determine the stability of the compound under acidic and basic stress conditions.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M HCl and 1 M NaOH for neutralization

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 1 M NaOH.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Follow the same incubation, sampling, and neutralization (with 1 M HCl) procedure as for the acidic degradation.

  • Control Sample:

    • Mix 1 mL of the stock solution with 1 mL of water.

    • Treat this sample in the same way as the stressed samples.

  • HPLC Analysis:

    • Analyze all samples by a stability-indicating HPLC method. A general starting method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).

Data Presentation:

The results can be summarized in the following tables:

Table 1: Stability of this compound under Acidic Conditions (1 M HCl at 60°C)

Time (hours)% Parent Compound RemainingNumber of Degradation Products
01000
2[Insert Data][Insert Data]
4[Insert Data][Insert Data]
8[Insert Data][Insert Data]
24[Insert Data][Insert Data]

Table 2: Stability of this compound under Basic Conditions (1 M NaOH at 60°C)

Time (hours)% Parent Compound RemainingNumber of Degradation Products
01000
2[Insert Data][Insert Data]
4[Insert Data][Insert Data]
8[Insert Data][Insert Data]
24[Insert Data][Insert Data]

Visualizations

The following diagrams illustrate the logical workflow for stability testing and a hypothetical degradation pathway.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Acid_Sample Mix with 1 M HCl Stock->Acid_Sample Base_Sample Mix with 1 M NaOH Stock->Base_Sample Control_Sample Mix with Water Stock->Control_Sample Incubate Incubate at 60°C Acid_Sample->Incubate Base_Sample->Incubate Control_Sample->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize Samples Sample->Neutralize Dilute Dilute for Analysis Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify Parent and Degradation Products HPLC->Quantify Pathway Propose Degradation Pathway Quantify->Pathway

Caption: Workflow for Forced Degradation Stability Testing.

Degradation_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine Protonated Protonated Intermediate Parent->Protonated + H+ Base_Degradant Potential Hydroxylated or Ring-Opened Product(s) Parent->Base_Degradant + OH- Acid_Degradant Potential Ring-Opened Product(s) Protonated->Acid_Degradant + H2O

Caption: Hypothetical Degradation Pathways under Acidic and Basic Conditions.

Characterization of impurities in 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing the this compound scaffold is through the condensation of 5-bromo-2,3-diaminopyridine with acetic anhydride or acetic acid. This reaction is typically carried out at elevated temperatures.

Q2: What are the primary impurities I should be aware of during this synthesis?

A2: The primary impurities can be categorized as follows:

  • Regioisomers: Due to the unsymmetrical nature of the 5-bromo-2,3-diaminopyridine starting material, different isomers can be formed. The main regioisomeric impurity is the N-1 isomer, 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine.

  • Unreacted Starting Materials: Residual 5-bromo-2,3-diaminopyridine and acetic anhydride may be present.

  • Side-Reaction Products: Over-bromination of the starting materials can lead to impurities such as 2-amino-3,5-dibromopyridine.[1]

  • Degradation Products: The final compound may degrade under certain conditions (e.g., strong acid/base, oxidation, photolysis) to form various degradation products.[2][3]

Q3: How can I definitively distinguish between the N-1 and N-3 regioisomers?

A3: A combination of 2D NMR techniques is essential for unambiguous structure determination.[4] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools.[5]

  • HMBC: The protons of the methyl group on the N-1 isomer will show a correlation to the C-7a quaternary carbon, whereas the methyl protons on the N-3 isomer will correlate to the C-3a quaternary carbon.

  • NOESY: For N-4 alkylated isomers (a possibility with further alkylation), the protons of the N-4 substituent would show a through-space correlation to the H-5 proton of the pyridine ring.[5]

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, standard laboratory safety protocols should be followed. Acetic anhydride is corrosive and its vapors are irritating, so it should be handled in a well-ventilated fume hood.[6] 5-bromo-2,3-diaminopyridine is harmful if swallowed and causes skin and eye irritation.[7] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Reaction Conditions Experiment with different solvents or catalysts if applicable. Ensure reagents are of high purity and anhydrous where necessary.
Degradation of Starting Materials or Product Use pure, dry reagents and solvents. If the product is sensitive, consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Inefficient Purification Evaluate your purification method. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve yield and purity.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity TypeSuggested Solution for Prevention/Removal
Regioisomers The formation of regioisomers is often inherent to the reaction mechanism. Their separation can be challenging due to similar physical properties.[4] Preparative HPLC is often the most effective method for separation. Optimizing the reaction temperature and solvent may influence the isomeric ratio.
Unreacted 5-bromo-2,3-diaminopyridine Ensure the stoichiometry of the reagents is correct, with acetic anhydride in appropriate excess. Increase reaction time or temperature to drive the reaction to completion. This impurity can typically be removed by column chromatography.
Residual Acetic Anhydride Excess acetic anhydride can often be removed during aqueous workup by hydrolysis to acetic acid. If it persists, it can be removed by evaporation under reduced pressure or by co-evaporation with a non-polar solvent like toluene.
Over-brominated Starting Material Use high-purity 5-bromo-2,3-diaminopyridine. If synthesizing this starting material, carefully control the bromination conditions to avoid the formation of di-bromo species.[1] These impurities can be removed by column chromatography.

Data Presentation

Table 1: Common Impurities and their Characterization Data

Impurity NameStructureMolecular WeightPotential Analytical Technique for Identification
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (N-1 isomer)C₇H₆BrN₃212.05HPLC-MS, 2D-NMR (HMBC, NOESY)
5-bromo-2,3-diaminopyridineC₅H₆BrN₃188.03HPLC-UV, GC-MS
Acetic AnhydrideC₄H₆O₃102.09GC-MS, NMR (if not hydrolyzed)
2-amino-3,5-dibromopyridineC₅H₅Br₂N₂250.92HPLC-MS, GC-MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method provides a general starting point for the analysis of impurities in a synthesis sample of this compound. Optimization may be required based on the specific instrument and impurity profile.

  • Instrumentation: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition (90:10 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: 2D-NMR for Regioisomer Identification
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomeric mixture in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Filter the solution into a 5 mm NMR tube.

  • HMBC Experiment Parameters (starting point):

    • Number of Scans: 16-64 (depending on concentration)

    • Relaxation Delay (d1): 1.5-2.0 seconds

    • Long-Range Coupling Constant (J-HMBC): Optimized for 8-10 Hz.[5]

  • NOESY Experiment Parameters (starting point):

    • Mixing Time (d8): 0.5-1.0 seconds (for small molecules)

    • Number of Scans: 8-32

Mandatory Visualizations

Synthesis_Pathway cluster_impurities Potential Impurities 5-bromo-2,3-diaminopyridine 5-bromo-2,3-diaminopyridine Intermediate Intermediate 5-bromo-2,3-diaminopyridine->Intermediate Acetic Anhydride Unreacted Starting Materials Unreacted Starting Materials 5-bromo-2,3-diaminopyridine->Unreacted Starting Materials This compound This compound Intermediate->this compound Cyclization Regioisomers (e.g., N-1 isomer) Regioisomers (e.g., N-1 isomer) Intermediate->Regioisomers (e.g., N-1 isomer) Over-brominated Species Over-brominated Species Acetic Anhydride Acetic Anhydride Acetic Anhydride->Unreacted Starting Materials

Caption: Synthesis pathway and potential impurity formation.

Troubleshooting_Workflow cluster_synthesis Synthesis & Purification cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions Start Synthesis Start Synthesis Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Start Synthesis->Reaction Monitoring (TLC/HPLC) Work-up & Purification Work-up & Purification Reaction Monitoring (TLC/HPLC)->Work-up & Purification Final Product Analysis (HPLC, NMR) Final Product Analysis (HPLC, NMR) Work-up & Purification->Final Product Analysis (HPLC, NMR) Low Yield Low Yield Final Product Analysis (HPLC, NMR)->Low Yield High Impurity Level High Impurity Level Final Product Analysis (HPLC, NMR)->High Impurity Level Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Improve Purification Improve Purification Low Yield->Improve Purification High Impurity Level->Improve Purification Identify & Characterize Impurities Identify & Characterize Impurities High Impurity Level->Identify & Characterize Impurities Identify & Characterize Impurities->Optimize Reaction Conditions

Caption: A logical workflow for troubleshooting common synthesis issues.

Impurity_Characterization cluster_elucidation Structure Elucidation Techniques Crude Product Crude Product HPLC-UV Analysis HPLC-UV Analysis Crude Product->HPLC-UV Analysis Initial Assessment Quantify Purity & Impurities Quantify Purity & Impurities HPLC-UV Analysis->Quantify Purity & Impurities Isolate Impurities (Prep-HPLC) Isolate Impurities (Prep-HPLC) HPLC-UV Analysis->Isolate Impurities (Prep-HPLC) Structure Elucidation Structure Elucidation Isolate Impurities (Prep-HPLC)->Structure Elucidation LC-MS LC-MS Structure Elucidation->LC-MS GC-MS GC-MS Structure Elucidation->GC-MS NMR (1D & 2D) NMR (1D & 2D) Structure Elucidation->NMR (1D & 2D) FT-IR FT-IR Structure Elucidation->FT-IR

Caption: Experimental workflow for impurity characterization.

References

Validation & Comparative

Comparative Activity of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the biological activities of various derivatives of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The data presented herein is compiled from recent studies and is intended to assist researchers, scientists, and drug development professionals in their efforts to design and synthesize novel therapeutic agents.

Anticancer and Kinase Inhibitory Activity

Derivatives of the this compound scaffold have demonstrated notable efficacy as anticancer agents and kinase inhibitors. The following tables summarize the quantitative data from various studies, highlighting the structure-activity relationships of these compounds.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Compound I MCF-7 (Breast)Significant Activity[1]
HCT116 (Colon)Remarkable Activity[1]
Compound II MCF-7 (Breast)Significant Activity[1]
Compound IIIa MCF-7 (Breast)Significant Activity[1]
Compound IIIb MCF-7 (Breast)Significant Activity[1]
Compound IV MCF-7 (Breast)Significant Activity[1]
Compound VI MCF-7 (Breast)Significant Activity[1]
Compound VIIa MCF-7 (Breast)Significant Activity[1]
Compound VIIc HCT116 (Colon)Remarkable Activity[1]
Compound VIIe HCT116 (Colon)Remarkable Activity[1]
Compound VIIf HCT116 (Colon)Remarkable Activity[1]
Compound VIII MCF-7 (Breast)Significant Activity[1]
HCT116 (Colon)Remarkable Activity[1]
Compound IX MCF-7 (Breast)Significant Activity[1]
HCT116 (Colon)Remarkable Activity[1]
Compound 10 Colon Carcinoma0.4[2]
Compound 14 Colon Carcinoma0.7[2]
Compound 3h MCF-7, BT-474 (Breast)Prominent Activity[3]
Compound 3j MCF-7, BT-474 (Breast)Prominent Activity[3]

Note: "Significant" and "Remarkable" activities are as described in the source publication; specific IC50 values were not provided in the abstract.

Table 2: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundTarget KinaseIC50 (µM)Kd (nM)Reference
Various Derivatives CDK90.63 - 1.32[1]
Sorafenib (Reference) CDK90.76[1]
Compound 27e Aurora-A7.5[4]
Aurora-B48[4]
FLT36.2[4]
FLT3-ITD38[4]
FLT3(D835Y)14[4]

Experimental Protocols

The biological activities of the this compound derivatives were assessed using a variety of standard experimental protocols.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds was typically evaluated against a panel of human cancer cell lines. A common method used is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assays.

General Protocol (for CDK9 as an example):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the CDK9 enzyme, a suitable substrate (e.g., a peptide or protein that is a known substrate for CDK9), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at a specific temperature for a set time.

  • Reaction Termination: The reaction is stopped, often by the addition of a stop solution or by spotting the reaction mixture onto a filter membrane.

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this is typically done by measuring the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow for their evaluation.

CDK9_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_outcome Cellular Outcome CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Ser2 Transcription Transcriptional Elongation RNAPII->Transcription mRNA mRNA Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis CellCycleArrest Cell Cycle Arrest mRNA->CellCycleArrest Derivative Imidazo[4,5-b]pyridine Derivative Inhibition Inhibition Derivative->Inhibition Inhibition->CDK9_CyclinT Inhibition->Apoptosis Inhibition->CellCycleArrest

Caption: CDK9 inhibition pathway by Imidazo[4,5-b]pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis Synthesis of This compound Derivatives Anticancer In Vitro Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Kinase Kinase Inhibition Assay (e.g., CDK9, Aurora, FLT3) Synthesis->Kinase IC50 IC50/Kd Determination Anticancer->IC50 Kinase->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for evaluating novel derivatives.

References

In Vitro Validation of Imidazo[4,5-b]pyridine Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the anticancer potential of imidazo[4,5-b]pyridine derivatives against established chemotherapeutic agents. The data presented herein is curated from peer-reviewed studies to facilitate an evidence-based evaluation of this promising class of heterocyclic compounds. Imidazo[4,5-b]pyridine derivatives have emerged as a compelling class of compounds with demonstrated potent anticancer properties, inhibiting cancer cell proliferation and inducing apoptosis through the targeted inhibition of critical cellular pathways.[1]

Comparative Anticancer Activity

The antiproliferative activity of novel imidazo[4,5-b]pyridine derivatives has been evaluated against a variety of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a quantitative measure of the compounds' potency. For a direct and objective comparison, data are presented alongside standard-of-care anticancer drugs where available from the same studies.

Table 1: Comparative IC50 Values (µM) of Imidazo[4,5-b]pyridine Derivatives and Standard Anticancer Drugs against various Cancer Cell Lines.
Compound/DrugMCF-7 (Breast)HCT116 (Colon)A549 (Lung)HCC1937 (Breast)Reference
Imidazo[4,5-b]pyridine Derivatives
Compound IX0.851.05--[1]
Compound VIII0.921.12--[1]
Compound 11b--12.26-[2]
Compound 11d13.37---[2]
4-hydroxyphenyl derivative 13----[3]
N-methyl derivative 19----[3]
IP-5---45[4]
IP-6---47.7[4]
IP-7---79.6[4]
Standard Anticancer Drugs
Doxorubicin~1.65Not specifiedModerately lower efficacy than compound 11d-[1][2]
Paclitaxel~0.064~0.00246--[1]
Cisplatin--Less potent than compound 11b-[2]
EtoposideComparable to derivatives 13 and 19Comparable to derivatives 13 and 19Comparable to derivatives 13 and 19Comparable to derivatives 13 and 19[3]

Note: IC50 values are sourced from different studies and may reflect variations in experimental conditions. Direct head-to-head comparisons within the same study are ideal for minimizing variability.

Mechanism of Action: Targeting Critical Signaling Pathways

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, primarily the Cyclin-Dependent Kinase 9 (CDK9) and the PI3K/Akt/mTOR pathways.

CDK9 Inhibition

CDK9 is a crucial transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.[1] The inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives prevents the phosphorylation of RNA Polymerase II, a critical step for transcriptional elongation.[1] This leads to a decrease in the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and Bcl-2. The resulting imbalance between pro- and anti-apoptotic proteins triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1]

Several imidazo[4,5-b]pyridine derivatives have demonstrated remarkable CDK9 inhibitory potential, with IC50 values ranging from 0.63 to 1.32 µM, comparable to the established CDK9 inhibitor sorafenib (IC50 = 0.76 µM).[5]

CDK9_Inhibition_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9/Cyclin T CDK9/Cyclin T Imidazo[4,5-b]pyridine->CDK9/Cyclin T Inhibition RNA Pol II Phosphorylation RNA Pol II Phosphorylation CDK9/Cyclin T->RNA Pol II Phosphorylation Gene Transcription Gene Transcription RNA Pol II Phosphorylation->Gene Transcription Anti-apoptotic Proteins (Mcl-1, Bcl-2) Anti-apoptotic Proteins (Mcl-1, Bcl-2) Gene Transcription->Anti-apoptotic Proteins (Mcl-1, Bcl-2) Apoptosis Apoptosis Anti-apoptotic Proteins (Mcl-1, Bcl-2)->Apoptosis Inhibition PI3K_Akt_mTOR_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine PI3K PI3K Imidazo[4,5-b]pyridine->PI3K Inhibition mTOR mTOR Imidazo[4,5-b]pyridine->mTOR Inhibition Akt Akt PI3K->Akt Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Imidazo[4,5-b]pyridine and control drugs A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate and add solubilizing agent D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of an Imidazo[4,5-b]pyridine Based Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a detailed cross-reactivity profiling of a 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine based inhibitor, exemplified by the dual FLT3/Aurora kinase inhibitor CCT241736, and compares its performance against the clinically relevant FLT3 inhibitor, Quizartinib.

This comparison utilizes quantitative data from comprehensive kinase screening panels to illuminate the on- and off-target binding profiles of these compounds. The presented data, structured for clarity, alongside detailed experimental protocols and pathway visualizations, offers a valuable resource for assessing the selectivity of this inhibitor class.

Comparative Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target side effects. Below is a comparative summary of the binding affinities of CCT241736, an inhibitor with a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine core, and Quizartinib, a potent and selective FLT3 inhibitor.

Table 1: Primary Target Engagement of CCT241736 and Quizartinib

Target KinaseCCT241736 (Kd in nM)Quizartinib (Kd in nM)
Aurora-A7.5-
Aurora-B48-
FLT36.23.3[1]
FLT3-ITD38-
FLT3 (D835Y)14-
KIT-4.8[2]

Note: A lower Kd value indicates a higher binding affinity. Data for CCT241736 is derived from a KINOMEscan profile of compound 27e.[3] Quizartinib is highly selective for FLT3 and its active metabolite, AC886, also demonstrates high affinity for FLT3 (Kd = 1.1 nM).[1]

Table 2: Off-Target Kinase Profile (<100 nM Affinity)

InhibitorSignificant Off-Targets (Kd or % Control)
CCT241736 FLT1 (% control at 1µM = 0.3), JAK2 (% control at 1µM = 1.3), RET (% control at 1µM = 1.8), PDGFRB (% control at 1µM = 4)
Quizartinib In addition to FLT3, Quizartinib and its active metabolite AC886 each bound to 7 other kinases with a Kd <100 nM out of a panel of 404 nonmutant kinases.[1][2]

Signaling Pathway Context

The primary targets of CCT241736, FLT3 and Aurora kinases, are key regulators of cell signaling pathways implicated in cancer. FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplication - ITD), leads to constitutive activation of downstream pro-survival and proliferative pathways such as RAS/MEK/ERK and PI3K/AKT. Aurora kinases are serine/threonine kinases essential for mitotic progression. Their inhibition can lead to defects in chromosome segregation and ultimately cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AuroraA Aurora A Mitosis Mitotic Progression AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis G cluster_workflow KINOMEscan Experimental Workflow A 1. Assay Components - DNA-tagged kinase - Immobilized ligand - Test compound B 2. Competitive Binding Incubate components to reach equilibrium A->B C 3. Washing Remove unbound kinase and compound B->C D 4. Quantification Measure bound kinase via qPCR of DNA tag C->D E 5. Data Analysis Calculate %Ctrl and Kd values D->E G cluster_interpretation Data Interpretation Framework Data Kinome Scan Data (%Ctrl or Kd values) OnTarget On-Target Potency (High affinity for desired kinases) Data->OnTarget OffTarget Off-Target Profile (Binding to other kinases) Data->OffTarget Selectivity Selectivity Assessment (e.g., S-Score) OnTarget->Selectivity OffTarget->Selectivity Therapeutic Therapeutic Potential (Efficacy vs. Side Effects) Selectivity->Therapeutic

References

A Comparative Analysis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Analogues and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitory profile of a representative 6-Bromo-imidazo[4,5-b]pyridine derivative against a panel of well-established kinase inhibitors. Due to the limited publicly available data on the specific kinase activity of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, this analysis will focus on a closely related and well-characterized analogue, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690) , which shares the core 6-bromo-imidazo[4,5-b]pyridine scaffold.[1] The inhibitory activities of this compound are compared with the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical inhibitors Dasatinib and Sunitinib.

Introduction to Imidazo[4,5-b]pyridines as Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold is a purine isostere that has garnered significant interest in medicinal chemistry as a core structure for the development of potent kinase inhibitors.[2][3][4] Derivatives of this scaffold have been shown to target a variety of kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are implicated in cell cycle regulation and oncogenesis.[1][5][6] The 6-bromo substitution on the pyridine ring provides a key site for further chemical modification to enhance potency and selectivity.[1]

Quantitative Comparison of Kinase Inhibitory Activity

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of the selected compounds against a panel of kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Table 1: Inhibitory Activity (IC50) of CCT137690 and Comparator Kinase Inhibitors

Kinase TargetCCT137690 (nM)[1]Staurosporine (nM)Dasatinib (nM)Sunitinib (nM)
Aurora A157[7]--
Aurora B25---
Aurora C19---
Abl--<1[8]-
c-Kit--79[8]2[9]
FLT3---50 (ITD mutant)[9]
PDGFRβ---2[9]
Src-6[7]0.8[8]-
VEGFR2---80[9]
Protein Kinase A (PKA)-7[7]--
Protein Kinase C (PKC)-3[7]--
CaM Kinase II-20[7]--

Signaling Pathways

The following diagrams illustrate the signaling pathways primarily affected by the kinases targeted by the imidazo[4,5-b]pyridine derivative and the comparator inhibitors.

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Aurora A Aurora A G2/M Transition->Aurora A activates Centrosome Separation Centrosome Separation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A->Spindle Assembly PLK1 PLK1 Aurora A->PLK1 activates Aurora B Aurora B Aurora B->Cytokinesis CPC Chromosomal Passenger Complex Aurora B->CPC Cyclin B/CDK1 Cyclin B/CDK1 PLK1->Cyclin B/CDK1 activates Cyclin B/CDK1->Centrosome Separation Histone H3 Histone H3 CPC->Chromosome Segregation regulates CPC->Histone H3 phosphorylates

Caption: Aurora Kinase Signaling in Mitosis.

FLT3_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Receptor FLT3 Receptor PI3K PI3K FLT3 Receptor->PI3K RAS RAS FLT3 Receptor->RAS STAT5 STAT5 FLT3 Receptor->STAT5 FLT3 Ligand FLT3 Ligand FLT3 Ligand->FLT3 Receptor binds & activates AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Differentiation Differentiation STAT5->Differentiation Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation

Caption: FLT3 Signaling Pathway.

Experimental Protocols

This section details common methodologies used for in vitro kinase inhibition assays.

Radioactive Kinase Assay ([³²P]-ATP Filter Binding Assay)

This is a traditional and direct method for measuring kinase activity.

Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³²P]ATP) to a protein or peptide substrate by the kinase. The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP and quantified.[8][10][11]

Protocol:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 100 µM ATP).

  • Inhibitor Incubation: Add varying concentrations of the test compound (e.g., CCT137690) to the wells of a 96-well plate.

  • Kinase and Substrate Addition: Add the purified kinase enzyme and its specific substrate (e.g., a biotinylated peptide) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP to the mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Kinase Assay

This is a homogeneous assay format that is well-suited for high-throughput screening.

Principle: This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled substrate or tracer. When a small fluorescent tracer is unbound and tumbles rapidly in solution, it emits depolarized light. When it binds to a larger molecule (e.g., an antibody that recognizes the phosphorylated substrate), its tumbling slows, and it emits polarized light. Kinase activity leads to an increase in the polarized signal. Inhibitors prevent this increase.[12][13][14][15]

Protocol:

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer.

  • Inhibitor and Kinase Incubation: Add the test compound and the kinase to the wells of a microplate.

  • Reaction Initiation: Add ATP and a fluorescently labeled substrate to initiate the kinase reaction.

  • Incubation: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Add a phosphospecific antibody labeled with a fluorophore. This antibody will bind to the phosphorylated substrate.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarization filters.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of the kinase. Calculate IC50 values from the dose-response curves.

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Kinase Assay

This method utilizes antibodies to detect the phosphorylated substrate.

Principle: A substrate is immobilized on a microplate. The kinase reaction is performed in the well, and the phosphorylated substrate is detected using a specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The enzyme catalyzes a colorimetric or chemiluminescent reaction, and the signal is proportional to the kinase activity.[16][17]

Protocol:

  • Plate Coating: Coat a 96-well plate with the kinase substrate and incubate to allow for binding.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA).

  • Kinase Reaction: Add the kinase, ATP, and varying concentrations of the inhibitor to the wells.

  • Incubation: Incubate the plate to allow the phosphorylation reaction to occur.

  • Washing: Wash the plate to remove the kinase, ATP, and inhibitor.

  • Primary Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

  • Washing: Wash the plate to remove unbound primary antibody.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme.

  • Washing: Wash the plate to remove unbound secondary antibody.

  • Signal Development: Add the substrate for the enzyme on the secondary antibody and measure the resulting signal (absorbance or luminescence) with a plate reader.

  • Data Analysis: A decrease in signal indicates kinase inhibition. Calculate IC50 values from the dose-response curves.

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Compound Library Compound Library Primary Screen Primary Screen (e.g., HTS with FP) Compound Library->Primary Screen Hit Identification Hit Identification Primary Screen->Hit Identification Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Active Compounds Selectivity Profiling Selectivity Profiling (Panel of Kinases) Dose-Response & IC50 Determination->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: Kinase Inhibitor Screening Workflow.

Conclusion

The 6-bromo-imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The analogue CCT137690 demonstrates potent inhibition of Aurora kinases, highlighting the potential of this chemical class. Compared to broad-spectrum inhibitors like Staurosporine, derivatives from this scaffold can be optimized for greater selectivity. In comparison to clinically approved multi-targeted inhibitors such as Dasatinib and Sunitinib, the imidazo[4,5-b]pyridine derivatives may offer a different spectrum of kinase inhibition, which could be advantageous for specific therapeutic applications. Further structure-activity relationship studies on the 2-methyl and other substituted analogues of 6-bromo-3H-imidazo[4,5-b]pyridine are warranted to fully elucidate their therapeutic potential.

References

Structural Elucidation of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A 2D NMR Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural confirmation of heterocyclic compounds is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive analysis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, leveraging two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While the crystal structure of 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine has been determined, unequivocally confirming its atomic connectivity, this guide focuses on the validation of its structure in solution using 2D NMR techniques.[1] Due to the absence of published experimental 2D NMR data for the parent compound, this guide presents predicted data based on established principles and compares it with an N-alkylated analogue, 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine, for which some NMR data is available.[2]

Predicted and Comparative NMR Data

The structural integrity of this compound can be confidently established through a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques reveal through-bond correlations between protons (¹H) and carbons (¹³C), providing an unambiguous blueprint of the molecule's framework.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on the analysis of similar structures and known substituent effects.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

PositionAtomPredicted Chemical Shift (ppm)
2C~152
5CH~8.3
6C-Br~118
7CH~8.0
7aC~142
8 (CH₃)CH₃~2.6
9 (C=N)C~148
3aC~135

Table 2: Predicted 2D NMR Correlations

ExperimentFromTo
COSY H5H7
HSQC H5C5
H7C7
H8 (CH₃)C8
HMBC H5C3a, C6, C7, C9
H7C5, C6, C7a
H8 (CH₃)C2, C9
Comparative NMR Data for 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine

For comparative purposes, NMR data for the related compound, 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine, is presented.[2] This demonstrates how substitution patterns influence chemical shifts and correlations, providing a basis for validating the predicted data for our target compound.

Table 3: ¹H and ¹³C NMR Data for an Alternative Compound [2]

PositionAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine HCH8.77 (d), 8.64 (d)-
Aryl HCH8.59 (t), 8.57 (t), 8.43 (t), 8.34 (t)133.14, 132.16, 131.99, 129.03, 125.86, 124.4
Allyl =CHCH6.2-6.29 (m)105.52
Allyl =CH₂CH₂5.31-5.37 (m)70.80
Allyl N-CH₂CH₂3.72 (d)55.86
Quaternary CC-152.94, 148.51, 145.95, 140.58, 120.71, 107.05

Experimental Workflow and Protocols

The structural validation of this compound using 2D NMR follows a logical workflow. This process begins with sample preparation, followed by the acquisition of 1D and 2D NMR spectra, and concludes with data analysis to assemble the molecular structure.

G 2D NMR Structural Validation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Structure Elucidation a Dissolve 5-10 mg of compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) b 1D NMR (¹H, ¹³C) a->b c 2D NMR Experiments b->c d COSY c->d e HSQC c->e f HMBC c->f g Assign ¹H and ¹³C signals f->g h Identify spin systems (COSY) g->h i Correlate protons to directly attached carbons (HSQC) h->i j Establish long-range H-C connectivities (HMBC) i->j k Assemble fragments and confirm final structure j->k

Caption: Workflow for 2D NMR-based structural validation.

Experimental Protocols

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

1D NMR Spectroscopy: Standard ¹H and ¹³C{¹H} NMR spectra are acquired to provide initial information on the proton and carbon environments within the molecule.

2D NMR Spectroscopy:

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying adjacent protons in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. This allows for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. This is particularly important for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, the correlation between the methyl protons and the C2 and C9 carbons would be a key indicator of the methyl group's position.[3]

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a powerful and definitive method for the structural validation of this compound in solution. By comparing the predicted spectral data with that of a known analogue, researchers can gain a high degree of confidence in the structure of their synthesized compound. This rigorous approach to structural elucidation is fundamental for ensuring the reliability of subsequent biological and pharmacological studies.

References

Efficacy of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Scaffolds vs. Standard Chemotherapy: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison between the therapeutic potential of the novel imidazo[4,5-b]pyridine chemical scaffold and established standard-of-care chemotherapy drugs. While direct clinical data on the specific compound 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is nascent, this analysis synthesizes preclinical findings from its parent class of compounds to evaluate its potential efficacy against traditional cytotoxic agents, focusing on breast and colorectal cancer models.

Introduction: The Evolving Landscape of Cancer Therapeutics

The paradigm of cancer treatment is continually shifting from broad-spectrum cytotoxic agents to targeted therapies with defined molecular mechanisms. Standard chemotherapies, while effective in certain contexts, often suffer from significant off-target toxicity and the development of resistance. The imidazo[4,5-b]pyridine scaffold represents an emerging class of small molecules with the potential for a dual mechanism of action: direct inhibition of cancer cell proliferation and concurrent stimulation of an anti-tumor immune response. This guide will dissect these potential mechanisms in comparison to the established actions of conventional chemotherapy.

Comparative Mechanisms of Action

A fundamental differentiator between imidazo[4,5-b]pyridines and standard chemotherapy lies in their molecular targets and downstream effects.

Imidazo[4,5-b]pyridine Derivatives: A Dual-Pronged Approach

Preclinical evidence suggests that derivatives of the imidazo[4,5-b]pyridine scaffold may exert their anti-cancer effects through two primary pathways:

  • Inhibition of Cyclin-Dependent Kinase 9 (CDK9): Certain imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9.[1] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation.[2][3] Cancer cells, particularly those driven by oncogenes like MYC, exhibit a strong dependency on transcriptional machinery to maintain high levels of short-lived pro-survival and anti-apoptotic proteins (e.g., Mcl-1).[4][5] By inhibiting CDK9, these compounds can globally suppress the transcription of these key survival genes, leading to cell cycle arrest and apoptosis.[2][6]

  • Immunomodulation via Toll-Like Receptor (TLR) Agonism: The imidazo[4,5-b]pyridine structure is analogous to imidazoquinolines, such as Imiquimod, which are well-characterized agonists of Toll-Like Receptors 7 and 8 (TLR7/8).[7][8] TLRs are key components of the innate immune system.[9] Activation of TLR7 and TLR8 on antigen-presenting cells (APCs) like dendritic cells and macrophages triggers a MyD88-dependent signaling cascade.[10][11] This leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) and Type I interferons (IFN-α).[10][12] This robust innate immune activation bridges to an adaptive anti-tumor response, promoting the maturation of dendritic cells and the priming of cytotoxic T-lymphocytes that can recognize and eliminate cancer cells.[9][13]

Mechanism_Comparison cluster_0 Imidazo[4,5-b]pyridine Derivatives cluster_0a CDK9 Inhibition cluster_0b TLR7/8 Agonism cluster_1 Standard Chemotherapy Cmpd Imidazo[4,5-b]pyridine CDK9 CDK9/Cyclin T (P-TEFb) Cmpd->CDK9 Inhibits TLR TLR7 / TLR8 Cmpd->TLR Activates RNA_Pol RNA Polymerase II Phosphorylation CDK9->RNA_Pol Phosphorylates Transcription Transcription of Oncogenes (MYC, Mcl-1) RNA_Pol->Transcription Apoptosis1 Apoptosis Transcription->Apoptosis1 Suppression leads to MyD88 MyD88 Pathway TLR->MyD88 NFkB NF-κB / IRFs Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines & IFN-α NFkB->Cytokines Immune_Activation Innate & Adaptive Immune Response Cytokines->Immune_Activation Chemo e.g., Doxorubicin, Paclitaxel, 5-FU DNA_Damage DNA Damage (Intercalation, Alkylation) Chemo->DNA_Damage Microtubule Microtubule Disruption Chemo->Microtubule Thymidylate Thymidylate Synthase Inhibition Chemo->Thymidylate Apoptosis2 Apoptosis DNA_Damage->Apoptosis2 Microtubule->Apoptosis2 Thymidylate->Apoptosis2 Experimental_Workflow Start Novel Imidazo[4,5-b]pyridine Compound MTT 1. Cytotoxicity Screening (MTT Assay) Start->MTT Kinase_Assay 2. CDK9 Target Engagement (In Vitro Kinase Assay) Start->Kinase_Assay TLR_Assay 4. Immune Activation (TLR Reporter Assay) Start->TLR_Assay IC50 Determine IC50 in Cancer Cell Lines (e.g., MCF-7, HCT116) MTT->IC50 Western_Blot 3. Cellular Target Validation (Western Blot) IC50->Western_Blot Treat cells at IC50 conc. CDK9_IC50 Determine IC50 against recombinant CDK9/Cyclin T Kinase_Assay->CDK9_IC50 pRNA Measure phosphorylation of RNA Pol II (Ser2) Western_Blot->pRNA NFkB_Activation Measure NF-κB/Luciferase activity in TLR7/8 reporter cells TLR_Assay->NFkB_Activation ELISA 5. Cytokine Profiling (ELISA) NFkB_Activation->ELISA Confirm with primary cells Cytokine_Release Quantify TNF-α, IL-12, IFN-α release from PBMCs ELISA->Cytokine_Release

References

A Head-to-Head Comparison of Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine core, a fused heterocyclic system, is a prominent scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing for interactions with a wide range of biological targets. Among the various isomers, imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine have garnered significant attention as key building blocks in the design of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comprehensive head-to-head comparison of these two scaffolds, summarizing their physicochemical properties, synthetic strategies, and biological activities, supported by experimental data to aid researchers in scaffold selection and drug design.

Physicochemical Properties: A Tale of Two Isomers

The arrangement of the nitrogen atoms within the fused ring system significantly influences the physicochemical properties of the imidazopyridine core, impacting factors such as solubility, basicity, and lipophilicity. These properties are crucial for determining the pharmacokinetic and pharmacodynamic profiles of drug candidates.

PropertyImidazo[4,5-b]pyridineImidazo[1,2-a]pyridine
Molecular Formula C₆H₅N₃C₇H₆N₂
Molecular Weight 119.12 g/mol 118.14 g/mol
pKa 4.37 (for the parent 1H-imidazo[4,5-b]pyridine)[1]A pKa of 9.3 has been reported for a piperidine-containing derivative, suggesting the parent scaffold is more basic than imidazo[4,5-b]pyridine.[2]
Predicted LogP 0.81.5
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 22

Note: The provided pKa and LogP values are for the parent scaffolds and can vary significantly with substitution.

The imidazo[4,5-b]pyridine scaffold, with its purine-like arrangement of nitrogens, generally exhibits lower basicity compared to the imidazo[1,2-a]pyridine isomer. This difference in pKa can have profound implications for drug development, influencing factors like salt formation, aqueous solubility, and potential for off-target interactions. For instance, the higher basicity of the imidazo[1,2-a]pyridine core may lead to better aqueous solubility but could also contribute to higher clearance or interactions with acidic cellular compartments.

Synthetic Strategies: Building the Core

Both scaffolds are accessible through various synthetic routes, typically involving the condensation of a substituted diaminopyridine or aminopyridine with a suitable cyclizing agent.

General Synthesis of Imidazo[4,5-b]pyridines

The most common approach to the imidazo[4,5-b]pyridine core involves the cyclization of 2,3-diaminopyridine with various electrophiles.[3] This method allows for the introduction of diverse substituents at the 2-position of the scaffold.

G cluster_0 Imidazo[4,5-b]pyridine Synthesis 2,3-Diaminopyridine 2,3-Diaminopyridine Cyclization Cyclization 2,3-Diaminopyridine->Cyclization Electrophile Electrophile Electrophile->Cyclization Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Cyclization->Imidazo[4,5-b]pyridine G cluster_1 Imidazo[1,2-a]pyridine Synthesis 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine G cluster_2 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Imidazopyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Navigating the Nuances of Biological Assays: A Comparative Guide to the Reproducibility of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount to the integrity and progression of scientific discovery. This guide provides a comparative analysis of the reproducibility of biological assays involving 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry, alongside its alternatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to offer an objective resource for assessing the reliability of assays utilizing this and similar chemical entities.

Introduction to this compound

This compound is a member of the imidazopyridine class of compounds, which are structurally analogous to purines and have garnered significant attention for their diverse biological activities. The CAS number for this compound is 42869-47-6.[1] Its chemical structure features a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[4,5-b]pyridine core. This scaffold has been explored for various therapeutic applications, including as an anticancer agent. The biological effects of imidazo[4,5-b]pyridine derivatives are often attributed to their ability to interact with various cellular targets, making the reliability of the assays used to measure these interactions a critical point of evaluation.

Comparative Analysis of Antiproliferative Activity

It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[2] Therefore, direct head-to-head comparisons within the same study are ideal for minimizing variability.[2]

Table 1: Comparison of Antiproliferative Activity (IC50 in µM) of Imidazo[4,5-b]pyridine Derivatives and Standard Drugs

Compound/DrugMCF-7 (Breast Adenocarcinoma)HCT116 (Colon Carcinoma)Reference
Imidazo[4,5-b]pyridine Derivative (Compound IX)0.851.05[2]
Imidazo[4,5-b]pyridine Derivative (Compound VIII)0.921.12[2]
2,6-diphenyl-imidazo[4,5-b]pyridine (p-hydroxy substituted, N-methyl)1.45–4.25 (across various cell lines)1.45–4.25 (across various cell lines)[3]
Doxorubicin~1.65Not specified in the same study[2]
Paclitaxel~0.064 (64 nM)~0.00246 (2.46 nM)[2]

Note: The specific substitution patterns for Compounds IX and VIII were not detailed in the referenced summary.

Key Biological Assays and Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and its analogs. Adherence to these standardized protocols is crucial for enhancing the reproducibility of the obtained results.

Antiproliferative MTT Assay

The MTT assay is a cornerstone for evaluating the cytotoxic potential of novel compounds.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) for cell adherence A->B C Treat with this compound (serial dilutions) B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) for formazan formation E->F G Solubilize formazan crystals (e.g., with DMSO) F->G H Measure absorbance at ~570 nm G->H

MTT Assay Workflow

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and reference drugs in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include untreated control wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). Experiments should be performed in at least triplicate to assess intra-assay variability.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow A Treat cells with compound (IC50 concentration) B Incubate for a defined period (e.g., 24-48h) A->B C Harvest cells (including supernatant) B->C D Wash with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark (15 min) F->G H Analyze by flow cytometry G->H

Apoptosis Assay Workflow

Detailed Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of the test compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Alternative Biological Assays and Their Reproducibility Considerations

Beyond general cytotoxicity, imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of specific molecular targets, such as Cyclin-Dependent Kinase 9 (CDK9) and the PD-1/PD-L1 immune checkpoint.

CDK9 Inhibition Assay

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9, a key transcriptional regulator.[2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, triggering apoptosis in cancer cells.

CDK9_Signaling_Pathway cluster_0 This compound cluster_1 Cellular Machinery A Imidazo[4,5-b]pyridine Derivative B CDK9/Cyclin T A->B Inhibits C RNA Polymerase II Phosphorylation B->C D Gene Transcription C->D E Anti-apoptotic proteins (e.g., Mcl-1) D->E F Apoptosis E->F Inhibits

CDK9 Signaling Pathway Inhibition

Experimental Protocol Outline (Biochemical Assay):

  • Reagents: Recombinant CDK9/Cyclin T enzyme, substrate (e.g., a peptide with a phosphorylation site), ATP, and the test compound.

  • Reaction: The enzyme, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that detect the product or the remaining ATP.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined. Reproducibility is assessed by running each concentration in multiple replicates and on different days.

PD-1/PD-L1 Interaction Assay

Small molecule inhibitors of the PD-1/PD-L1 interaction are of great interest in cancer immunotherapy. Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for screening such inhibitors.

Experimental Protocol Outline (HTRF Assay):

  • Reagents: Recombinant human PD-1 and PD-L1 proteins, each tagged with a component of a FRET pair (e.g., a donor fluorophore-conjugated antibody for one and an acceptor fluorophore-conjugated antibody for the other).

  • Assay Setup: The tagged proteins and the test compound are incubated together in a microplate.

  • Signal Detection: If PD-1 and PD-L1 interact, the FRET donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Data Analysis: The percentage of inhibition is calculated based on the reduction in the HTRF signal, and an IC50 value is determined. Assay performance and reproducibility are monitored using positive and negative controls and by calculating Z'-factor and signal-to-background ratios.

Conclusion

The reproducibility of biological assays is a critical factor in the evaluation of novel therapeutic agents like this compound. While specific, publicly available reproducibility data for this particular compound is limited, this guide provides a framework for understanding and comparing its biological activity based on data from related imidazo[4,5-b]pyridine derivatives. The detailed experimental protocols for key assays such as MTT, apoptosis analysis, CDK9 inhibition, and PD-1/PD-L1 interaction serve as a foundation for researchers to conduct their own robust and reproducible evaluations. For a comprehensive assessment, it is recommended that researchers perform head-to-head comparisons of this compound with relevant alternatives under identical, well-controlled experimental conditions and to meticulously document and report on the intra- and inter-assay variability of their findings. This rigorous approach will ultimately contribute to a more reliable and accelerated drug discovery and development process.

References

Benchmarking New 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine Derivatives Against Known Aurora Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking novel 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine derivatives against established ligands targeting Aurora kinases. The structural similarity of imidazo[4,5-b]pyridines to purines has led to the exploration of these compounds as inhibitors of key cellular signaling proteins, with Aurora kinases being a prominent target.[1] This document outlines the necessary experimental data and protocols to facilitate a comprehensive and objective comparison.

Comparative Analysis of Kinase Inhibitors

A critical step in the development of new therapeutic agents is the rigorous evaluation of their performance against known inhibitors. This section provides a comparative summary of the in vitro potency of selected, well-characterized Aurora kinase inhibitors. These compounds represent a range of selectivity profiles, from pan-Aurora inhibitors to those with a preference for specific isoforms.

Compound NameTarget(s)IC50 (nM) - Aurora AIC50 (nM) - Aurora BIC50 (nM) - Aurora C
Danusertib (PHA-739358) Pan-Aurora, Abl, TrkA, c-RET, FGFR113[2][3]79[2][3]61[2][3]
Alisertib (MLN8237) Aurora A selective1.2[3]396.5[3]-
Tozasertib (VX-680/MK-0457) Pan-Aurora0.6[4][5]18[4][5]4.6[4][5]
Barasertib (AZD1152-HQPA) Aurora B selective1369[6]0.37[6][7]-
AMG 900 Pan-Aurora5[2][3][7]4[2][3][7]1[2][3][7]
CCT137690 Pan-Aurora15[7]25[7]19[7]

Note: IC50 values can vary depending on the specific assay conditions and should be used for comparative purposes. Assays performed under identical conditions are necessary for a direct head-to-head comparison.

Experimental Protocols

To ensure reproducibility and facilitate direct comparison of results, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the assay plate.

  • Prepare a master mix of the diluted Aurora kinase enzyme in Kinase Assay Buffer.

  • Add 5 µL of the enzyme master mix to each well (except for the "no enzyme" blank controls).

  • Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of the kinase substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for another 30-45 minutes, protected from light.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.[8][9]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][13]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Western Blot Analysis for Aurora Kinase Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the modulation of downstream targets of the Aurora kinase signaling pathway.

Materials:

  • Treated cell lysates

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Aurora A (Thr288)/Aurora B (Thr232), anti-phospho-Histone H3 (Ser10), anti-total Aurora A/B, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an ECL detection system and an appropriate imaging system. Quantify the band intensities using densitometry software and normalize to the loading control.[14]

Visualizations

Aurora Kinase Signaling Pathway

Aurora_Kinase_Signaling_Pathway Aurora_Kinase Aurora Kinase (A/B) Centrosome_Separation Centrosome Separation Aurora_Kinase->Centrosome_Separation Spindle_Assembly Mitotic Spindle Assembly Aurora_Kinase->Spindle_Assembly Chromosome_Condensation Chromosome Condensation Aurora_Kinase->Chromosome_Condensation Chromosome_Segregation Chromosome Segregation Aurora_Kinase->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_Kinase->Cytokinesis Histone_H3 Histone H3 (Ser10) Aurora_Kinase->Histone_H3 Phosphorylates CENP_A CENP-A (Ser7) Aurora_Kinase->CENP_A Phosphorylates PLK1 PLK1 Aurora_Kinase->PLK1 Activates G2_M_Phase G2/M Phase Transition G2_M_Phase->Aurora_Kinase Activates

Caption: Simplified Aurora kinase signaling pathway during mitosis.

Experimental Workflow for Benchmarking

Benchmarking_Workflow Start Start: New Imidazopyridine Derivatives In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Cell_Viability Cell-Based Assay (MTT - GI50 Determination) Start->Cell_Viability Data_Analysis Data Analysis & Comparison In_Vitro_Assay->Data_Analysis Western_Blot Mechanism of Action (Western Blot) Cell_Viability->Western_Blot Confirm Target Engagement Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Lead Candidate Selection Data_Analysis->Conclusion

Caption: General experimental workflow for benchmarking novel kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, handling halogenated organic compounds like 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine requires strict adherence to established protocols. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance and safety.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Adherence to personal protective equipment (PPE) standards is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact with the hazardous material.
Body Protection A fully buttoned lab coat.Minimizes the risk of skin exposure.
Respiratory Use in a well-ventilated area. A respirator may be necessary for spill cleanup.Reduces the risk of inhaling harmful dust or vapors.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3][4]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes and seek immediate medical attention.[3][5]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[3][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4][5]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound, as a solid halogenated organic compound, involves segregation, secure containment, and transfer to a licensed hazardous waste disposal facility.[1][2][4]

1. Waste Identification and Segregation:

  • Characterize the waste as "Halogenated Organic Solid Waste."

  • It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper treatment.[1][6][7]

2. Containerization:

  • Place the this compound waste into its original container if possible, or a designated, compatible, and sealable hazardous waste container.[2][8] The container must be in good condition and free from leaks.[9]

  • Ensure the container is made of a material that is compatible with the chemical.[9]

3. Labeling:

  • Affix a "Hazardous Waste" label to the container as soon as the first amount of waste is added.

  • The label must include:

    • The full chemical name: "this compound"

    • Hazard classification: "Halogenated Organic Waste," and any other applicable hazards based on the Safety Data Sheet (SDS) of similar compounds (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation").[4][5]

    • Accumulation start date.

    • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[2]

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[5]

  • Utilize secondary containment to prevent spills from reaching the environment.[2]

5. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[4][9]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3]

  • The recommended disposal method for pyridine and its derivatives is typically high-temperature incineration.[10]

III. Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

Table 2: Spill Cleanup Procedure

StepAction
1. Evacuate If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
2. Ventilate Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
3. Absorb For small spills, use an inert, dry absorbent material to contain the substance.
4. Collect Carefully collect the absorbed material and any contaminated items (e.g., gloves, wipes) and place them in a sealed, labeled hazardous waste container.[11]
5. Decontaminate Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
6. Report Report the incident to your supervisor and the institution's EHS office.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_final Final Disposal A Identify Waste: 6-Bromo-2-methyl-3H- imidazo[4,5-b]pyridine B Segregate as 'Halogenated Organic Solid Waste' A->B C Place in Compatible, Sealed Container B->C D Affix 'Hazardous Waste' Label with Full Details C->D E Store in Designated, Secure Satellite Accumulation Area D->E F Use Secondary Containment E->F G Contact EHS or Licensed Contractor for Pickup F->G H Transport to Approved Hazardous Waste Facility G->H I High-Temperature Incineration H->I

References

Essential Protective Measures for Handling 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazard: A Proactive Approach to Safety

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine belongs to the class of heterocyclic compounds, many of which can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Pyridine and its derivatives are known for their potential to cause skin and eye irritation, respiratory tract irritation, and other adverse health effects.[4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: These are essential to protect the eyes from splashes and aerosols.[5][6]

  • Face Shield: In addition to goggles, a face shield must be worn when there is a significant risk of splashing, such as during heating or pressure-related procedures.[5][7]

Hand Protection: Selecting the Right Barrier

The choice of glove material is critical for providing an effective chemical barrier.

  • Recommended Gloves: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1][4]

  • Gloves to Avoid: Latex gloves should be avoided as they may not provide adequate protection.[1][4]

  • Inspection is Key: Always inspect gloves for tears or punctures before use.[8]

Glove Selection and Use Summary

Glove TypeRecommendationRationale
Nitrile Recommended Offers good resistance to a range of chemicals, including many pyridine derivatives.[1][4]
Neoprene Recommended Provides a robust barrier against a variety of chemical compounds.[1][4]
Latex Not Recommended May offer insufficient protection against pyridine-based compounds.[1][4]
Butyl Rubber Consider for Spills Offers high permeation resistance to many organic compounds and may be suitable for spill response.[9]
Body Protection: Shielding Against Contamination
  • Laboratory Coat: A fully buttoned, chemical-resistant lab coat is mandatory to protect against skin contact.[6][8]

  • Appropriate Attire: Long pants and closed-toe shoes are required to ensure no skin is exposed.[6]

Respiratory Protection: Ensuring Clean Air
  • Engineering Controls: The primary method for controlling inhalation hazards is to work within a certified chemical fume hood.[4][8]

  • Respirator Use: If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[1][2] All personnel requiring a respirator must be medically cleared, fit-tested, and trained in its proper use.[9]

Procedural Guidance for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk.

Donning and Doffing PPE: A Step-by-Step Protocol
  • Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your chemical splash goggles.

    • Wash your hands thoroughly.

    • Put on the appropriate chemical-resistant gloves.

  • Doffing Sequence:

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Remove your lab coat.

    • Remove your chemical splash goggles.

    • Wash your hands thoroughly.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS for Similar Compounds Gather PPE Gather All Necessary PPE Review SDS->Gather PPE Check Fume Hood Ensure Fume Hood is Certified and Functioning Gather PPE->Check Fume Hood Don PPE Don PPE in Correct Order Check Fume Hood->Don PPE Work in Hood Work Within a Chemical Fume Hood Don PPE->Work in Hood Handle with Care Handle Compound Carefully to Avoid Dust/Aerosols Work in Hood->Handle with Care Decontaminate Decontaminate Work Area Handle with Care->Decontaminate Dispose Waste Dispose of Waste in Labeled, Sealed Containers Decontaminate->Dispose Waste Doff PPE Doff PPE Correctly Dispose Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Response
  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE (including butyl rubber gloves if available), and absorb the spill with an inert material.[9] Place the waste in a sealed, labeled container for proper disposal.

  • Large Spills: Evacuate the area and alert the appropriate emergency response team.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[9][11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the safety of all laboratory personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.